CDK5-IN-4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H24FN5O3 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea |
InChI |
InChI=1S/C24H24FN5O3/c25-17-8-4-7-16(11-17)18-9-10-26-23(28-18)29-19-13-32-22-20(14-33-21(19)22)30-24(31)27-12-15-5-2-1-3-6-15/h1-11,19-22H,12-14H2,(H,26,28,29)(H2,27,30,31)/t19-,20-,21?,22+/m0/s1 |
InChI-Schlüssel |
PCEWQCYDXUANGQ-XHCKQOELSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]2C(O1)[C@H](CO2)NC3=NC=CC(=N3)C4=CC(=CC=C4)F)NC(=O)NCC5=CC=CC=C5 |
Kanonische SMILES |
C1C(C2C(O1)C(CO2)NC(=O)NCC3=CC=CC=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CDK5-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDK5-IN-4 is a potent, type-II multi-kinase inhibitor that targets Cyclin-Dependent Kinase 5 (CDK5) by stabilizing its inactive "DFG-out" conformation. This inhibitor has demonstrated significant potential in the context of glioblastoma research. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction to CDK5 and its Role in Glioblastoma
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is highly active in the central nervous system. Unlike other CDKs, its activity is not regulated by cyclins but by its association with the activators p35 or p39. In pathological conditions, such as neurodegenerative diseases and cancer, p35 can be cleaved into p25, leading to the hyperactivation of CDK5. In glioblastoma, the most aggressive form of brain cancer, CDK5 is implicated in promoting tumor cell proliferation, migration, and survival through various signaling pathways. It has been shown to phosphorylate downstream targets that contribute to cell cycle progression and resistance to therapy, making it a compelling target for drug development.
Mechanism of Action of this compound
This compound is classified as a type-II kinase inhibitor . Unlike type-I inhibitors that bind to the active conformation of the kinase, type-II inhibitors specifically recognize and bind to the inactive conformation.
A key feature of kinase activation is the conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. In the active state ("DFG-in"), the aspartate residue points into the ATP-binding pocket. In the inactive state ("DFG-out"), the DFG motif is flipped, with the phenylalanine residue occupying the ATP-binding site. This conformational change opens up an allosteric binding pocket adjacent to the ATP site, which is the target for type-II inhibitors like this compound.
By binding to and stabilizing the DFG-out inactive state, this compound prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity. This mechanism can offer higher selectivity compared to ATP-competitive type-I inhibitors.
Caption: Figure 1. Mechanism of Type-II Inhibition of CDK5 by this compound.
Quantitative Data: In Vitro Kinase Inhibition Profile
This compound has been characterized as a multi-kinase inhibitor. The following table summarizes its inhibitory activity (IC50) against a panel of kinases.
| Kinase Target | IC50 (µM) |
| CDK5 | 9.8 |
| GSK-3α | 0.98 |
| GSK-3β | 4.00 |
| CDK9 | 1.76 |
| CDK2 | 6.24 |
Data sourced from MedChemExpress and based on the findings of Khan ZR, et al. (2024).[1]
Experimental Protocols
The following sections describe the general methodologies employed to characterize the mechanism of action of this compound.
In Vitro Kinase Assays
The inhibitory activity of this compound is determined using in vitro kinase assays. A common method is a radiometric assay, although luminescence-based assays are also frequently used.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of purified kinases.
General Protocol (Radiometric Assay):
-
Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the purified active kinase (e.g., CDK5/p25), a suitable substrate (e.g., Histone H1), and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. The phosphorylated substrate is visualized by autoradiography.
-
Quantification: The intensity of the radiolabeled bands is quantified using densitometry.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Figure 2. Workflow for a typical in vitro radiometric kinase inhibition assay.
Cell-Based Assays for Glioblastoma
The anti-proliferative effects of this compound on glioblastoma cells are assessed using cell viability assays.
Objective: To determine the efficacy of this compound in reducing the viability of glioblastoma cell lines.
General Protocol (MTT or MTS Assay):
-
Cell Seeding: Plate glioblastoma cells (e.g., U87-MG, T98G) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.
-
Incubation: Incubate the plates for a period (e.g., 1-4 hours) to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the formazan product at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathways in Glioblastoma Targeted by CDK5 Inhibition
CDK5 is known to be involved in several signaling pathways that are critical for glioblastoma pathogenesis. By inhibiting CDK5, this compound is hypothesized to modulate these pathways to exert its anti-cancer effects.
Caption: Figure 3. A simplified diagram of CDK5 signaling pathways in glioblastoma and the point of intervention for this compound.
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action as a type-II inhibitor of CDK5. Its ability to stabilize the inactive DFG-out conformation provides a basis for its potent inhibitory activity. The quantitative data from in vitro kinase and cell-based assays underscore its potential as a therapeutic agent for glioblastoma. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a foundational understanding for researchers and drug developers interested in the further exploration of this compound and other type-II kinase inhibitors.
References
The Discovery and Development of CDK5-IN-4: A Multikinase Inhibitor with Promise in Glioblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in the central nervous system, regulating processes such as neuronal migration, neurite outgrowth, and synaptic plasticity.[1][2] Unlike other CDKs, CDK5 is not directly involved in cell cycle progression in healthy cells; its activity is dependent on its association with the regulatory subunits p35 or p39.[3][4] However, under pathological conditions, such as in neurodegenerative diseases and various cancers, CDK5 activity can become dysregulated.[1][5] In glioblastoma, the most aggressive primary brain tumor, CDK5 has been implicated in promoting tumor cell proliferation, migration, and survival, making it a compelling therapeutic target.[5][6] This guide provides a detailed overview of the discovery, mechanism of action, and preclinical development of CDK5-IN-4, a potent multikinase type-II inhibitor targeting CDK5 for the potential treatment of glioblastoma.
Discovery of this compound: A Structure-Guided Approach
The development of selective CDK5 inhibitors has been challenging due to the high structural similarity of its ATP-binding pocket with other CDKs, particularly CDK1 and CDK2.[7] To overcome this, a structure-guided design approach was employed to identify type-II inhibitors that bind to the inactive, "DFG-out" conformation of the kinase. This strategy offers the potential for greater selectivity.
In the absence of a crystal structure of CDK5 in the DFG-out state, a homology model was generated and refined using molecular dynamics simulations.[8] This model was then used for in silico screening of compound libraries to identify novel chemical scaffolds with the potential to bind to this inactive conformation. This structure-based virtual screening, coupled with subsequent chemical synthesis and biological evaluation, led to the identification of a series of potent multikinase inhibitors, including the compound designated as this compound.[9]
Mechanism of Action
This compound is a type-II kinase inhibitor, meaning it stabilizes the inactive "DFG-out" conformation of the kinase's activation loop. This contrasts with type-I inhibitors, which compete with ATP in the active "DFG-in" state. By targeting the inactive state, this compound achieves a distinct inhibitory profile. While its primary target is CDK5, it also demonstrates potent inhibitory activity against other kinases implicated in cancer, including GSK-3α, GSK-3β, CDK9, and CDK2.[9] This multikinase activity may contribute to its overall anti-cancer efficacy in complex diseases like glioblastoma, where multiple signaling pathways are often dysregulated.
Data Presentation
The inhibitory activity of this compound and its selectivity profile have been characterized through in vitro kinase assays. The following tables summarize the key quantitative data.
| Kinase Target | IC50 (μM) |
| CDK5 | 9.8 |
| GSK-3α | 0.98 |
| GSK-3β | 4.00 |
| CDK9 | 1.76 |
| CDK2 | 6.24 |
| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data sourced from MedChemExpress.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the characterization of this compound.
In Vitro Kinase Assay
The inhibitory potency of this compound against CDK5 and other kinases was determined using a radiometric or luminescence-based in vitro kinase assay.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by the test compound is calculated.
Protocol:
-
Reagents: Recombinant human CDK5/p25 complex, substrate (e.g., Histone H1), ATP (spiked with [γ-³²P]ATP for radiometric assay or using a luminescence-based ATP detection reagent), kinase assay buffer, and test compound (this compound).
-
Procedure: a. The kinase, substrate, and varying concentrations of this compound are pre-incubated in the kinase assay buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is measured. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity. For luminescence-based assays, the remaining ATP is quantified, which is inversely proportional to kinase activity.[3][10] e. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
The effect of this compound on the growth of glioblastoma cells is assessed using a cell proliferation assay, such as the MTT or CellTiter-Glo assay.
Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of cells.
Protocol:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG, T98G) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of this compound or a vehicle control. c. After a defined incubation period (e.g., 72 hours), the assay reagent (MTT or CellTiter-Glo) is added to the wells. d. The absorbance or luminescence is measured using a plate reader. e. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) values are determined.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving CDK5 and a typical workflow for inhibitor discovery.
Caption: Simplified CDK5 signaling pathway in glioblastoma.
Caption: A typical workflow for structure-guided inhibitor discovery.
Conclusion and Future Directions
This compound represents a promising preclinical candidate for the treatment of glioblastoma. Its discovery through a structure-guided approach targeting the inactive conformation of CDK5 highlights a successful strategy for developing more selective kinase inhibitors. The multikinase activity of this compound may offer a therapeutic advantage in a genetically heterogeneous disease like glioblastoma. Further preclinical development, including comprehensive pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy and toxicity assessments in relevant animal models, will be critical to advance this compound towards clinical investigation. The continued exploration of CDK5 as a therapeutic target in oncology holds significant potential for the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Active Cdk5 Immunoprecipitation and Kinase Assay [bio-protocol.org]
- 4. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK5 Knockdown inhibits proliferation and induces apoptosis and Cell Cycle Arrest in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin-dependent kinase inhibitors in brain cancer: current state and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CDK5-IN-4: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CDK5-IN-4, a potent multikinase inhibitor with significant potential in glioblastoma research. This document details its chemical structure, physicochemical and biological properties, and provides detailed experimental protocols for its synthesis and characterization.
Core Chemical and Biological Properties
This compound is a type-II kinase inhibitor that targets the DFG-out inactive state of Cyclin-Dependent Kinase 5 (CDK5).[1] Its inhibitory activity extends to other kinases, making it a subject of interest for various therapeutic applications.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-((3aR,4S,6R,6aR)-6-((4-(3-fluorophenyl)pyrimidin-2-yl)amino)tetrahydro-3aH-furo[3,2-b]furan-4-yl)-3-(phenylmethyl)urea | MedChemExpress |
| Molecular Formula | C24H24FN5O3 | [2] |
| Molecular Weight | 449.48 g/mol | [2] |
| CAS Number | 1212711-91-5 | [3] |
| SMILES | O=C(N[C@H]1CO[C@@H]2--INVALID-LINK--NC3=NC(C4=CC=CC(F)=C4)=CC=N3)NCC5=CC=CC=C5 | [2] |
Biological Activity
This compound has been demonstrated to be a potent inhibitor of several kinases, with the following half-maximal inhibitory concentrations (IC50):
| Target Kinase | IC50 (μM) | Source |
| CDK5 | 9.8 ± 2.29 | [2] |
| GSK-3α | 0.98 ± 0.0 | [2] |
| GSK-3β | 4.00 ± 1.3 | [2] |
| CDK9 | 1.76 ± 0.3 | [2] |
| CDK2 | 6.24 ± 2.8 | [2] |
Chemical Structure
References
Unveiling the Target Profile and Selectivity of CDK5-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target profile and selectivity of the multi-kinase inhibitor, CDK5-IN-4. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Target Profile and Selectivity of this compound
This compound is a potent, type-II multi-kinase inhibitor that demonstrates significant activity against Cyclin-Dependent Kinase 5 (CDK5), as well as other kinases. The following tables summarize the in vitro inhibitory activity of this compound, presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Primary Target Inhibition
| Target | IC50 (µM) |
| CDK5 | 9.8 ± 2.29 |
This table showcases the primary target engagement of this compound.
Table 2: Off-Target Kinase Selectivity Profile
| Kinase Target | IC50 (µM) |
| GSK-3α | 0.98 |
| GSK-3β | 4.00 |
| CDK9 | 1.76 |
| CDK2 | 6.24 ± 2.8 |
This table details the inhibitory activity of this compound against a panel of other kinases, providing insight into its selectivity profile.[1][2][3][4][5][6]
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against target kinases typically involves biochemical assays. Below are detailed methodologies for common in vitro kinase inhibition assays that are likely employed to generate the IC50 data presented above.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate by the kinase.
Materials:
-
Recombinant human CDK5/p25 complex
-
Histone H1 (as substrate)
-
This compound (or other test inhibitor)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant CDK5/p25 enzyme, and the substrate (Histone H1).
-
Add varying concentrations of this compound to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This non-radioactive method, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CDK5/p25 complex
-
Suitable peptide substrate for CDK5
-
This compound (or other test inhibitor)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of this compound. Include a no-inhibitor control.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the radiometric assay protocol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving CDK5 that are likely modulated by this compound, as well as a typical workflow for determining its inhibitory activity.
CDK5 Signaling Pathway in Neuronal Processes
Caption: Simplified CDK5 activation and signaling pathway.
Experimental Workflow for IC50 Determination
Caption: General workflow for in vitro kinase IC50 determination.
Logical Relationship of this compound Selectivity
Caption: Inhibition profile of this compound against multiple kinases.
References
in vitro kinase inhibitory activity of CDK5-IN-4
An in-depth search for "CDK5-IN-4" has been conducted to gather information on its in vitro kinase inhibitory activity, including quantitative data and experimental protocols. Unfortunately, publicly available scientific literature and databases do not contain specific information for a compound designated "this compound".
The search results did yield general information regarding Cyclin-Dependent Kinase 5 (CDK5), its function, and various inhibitors that have been developed and studied. This broader context is provided below.
General Information on CDK5 and its Inhibition
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function.[1] Its activity is tightly regulated by its binding to non-cyclin partners, p35 or p39.[2] Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and in some forms of cancer.[3][] This has made CDK5 an attractive therapeutic target for drug development.
The development of CDK5 inhibitors is an active area of research.[] A number of small molecule inhibitors have been identified, some of which show selectivity for CDK5, while others inhibit a broader range of cyclin-dependent kinases.[5][6] The inhibitory activity of these compounds is typically evaluated using in vitro kinase assays.
General Experimental Protocol for In Vitro CDK5 Kinase Assay
While a specific protocol for this compound is not available, a general methodology for assessing the in vitro inhibitory activity of a compound against CDK5 can be described. These assays typically measure the phosphorylation of a substrate by the CDK5 enzyme in the presence and absence of the inhibitor.
Key Components:
-
Enzyme: Recombinant human CDK5/p25 or CDK5/p35 complex.
-
Substrate: A peptide or protein that is a known substrate of CDK5, such as histone H1 or a specific peptide sequence.
-
ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction. Often, a radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) is used for detection.
-
Test Compound: The inhibitor being evaluated (e.g., this compound).
-
Assay Buffer: A buffer solution containing components to maintain pH and provide necessary ions for the enzymatic reaction (e.g., Tris-HCl, MgCl₂, DTT).
General Procedure:
-
Reaction Setup: The CDK5 enzyme, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer in a multi-well plate.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. The method of detection depends on the assay format:
-
Radiometric Assay: If radiolabeled ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing), and the radioactivity is measured using a scintillation counter.
-
Luminescence-based Assay: Assays like the ADP-Glo™ Kinase Assay measure the amount of ADP produced, which is directly proportional to kinase activity.[7]
-
Fluorescence-based Assay: These assays can use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Due to the lack of specific information on this compound, the following diagrams represent a generalized CDK5 signaling pathway and a typical in vitro kinase assay workflow.
Caption: Generalized CDK5 signaling pathway and point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Without specific data for this compound, this guide provides a foundational understanding of the target and the methodologies used to assess its inhibitors. For a detailed technical guide on this compound, access to proprietary research data or published scientific studies on this specific molecule would be required.
References
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity and potency of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
CDK5-IN-4: A Novel Multikinase Inhibitor for Glioblastoma Multiforme Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. Cyclin-dependent kinase 5 (CDK5), a proline-directed serine/threonine kinase, has emerged as a significant player in GBM pathogenesis.[1][2] Unlike canonical CDKs involved in cell cycle regulation, CDK5 is primarily active in post-mitotic neurons but its aberrant activation in cancer contributes to tumor progression. In glioblastoma, elevated CDK5 expression is associated with poor prognosis and is implicated in key oncogenic processes including cell proliferation, survival, and migration.[1][2] This has positioned CDK5 as a promising therapeutic target for GBM.
This technical guide focuses on CDK5-IN-4 , a recently identified potent multikinase inhibitor with demonstrated activity against glioblastoma cells.[3] This document provides a comprehensive overview of this compound, including its inhibitory profile, effects on glioblastoma cell lines, and detailed experimental protocols to facilitate further research and development.
This compound: A Multikinase Type-II Inhibitor
This compound is a novel, potent multikinase inhibitor that targets CDK5 by stabilizing the DFG-out inactive state, a characteristic of type-II kinase inhibitors.[3] This mode of inhibition can offer greater selectivity compared to ATP-competitive type-I inhibitors.
Quantitative Data: Kinase Inhibition and Glioblastoma Cell Viability
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating a multikinase targeting profile. Furthermore, its efficacy has been evaluated in several human glioblastoma cell lines.[3]
| Kinase Target | IC50 (μM) |
| CDK5 | 9.8 |
| GSK-3α | 0.98 |
| GSK-3β | 4.00 |
| CDK9 | 1.76 |
| CDK2 | 6.24 |
| Table 1: In vitro kinase inhibitory activity of this compound.[3] |
| Glioblastoma Cell Line | IC50 (μM) at 72h |
| U87-MG | ~10-40 |
| T98G | ~10-40 |
| U251-MG | ~10-40 |
| Table 2: Effect of this compound on the viability of human glioblastoma cell lines.[3] |
CDK5 Signaling in Glioblastoma
CDK5 and its downstream effectors play a crucial role in promoting glioblastoma progression. Understanding this signaling network is essential for elucidating the mechanism of action of inhibitors like this compound.
Experimental Protocols
The following are representative protocols for key experiments to evaluate the efficacy of this compound in glioblastoma research. These are based on standard methodologies employed in the field.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G, U251-MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of CDK5 and its downstream targets.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-CDK5, anti-phospho-Rb, anti-phospho-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture glioblastoma cells and treat with this compound at the desired concentration and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
In Vivo Orthotopic Glioblastoma Xenograft Model
This model is used to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Glioblastoma cells (e.g., U87-MG)
-
Stereotactic injection apparatus
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement (if subcutaneous) or imaging for orthotopic models
Procedure:
-
Surgically implant glioblastoma cells into the striatum or flank of immunocompromised mice.
-
Allow tumors to establish.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Monitor tumor growth using imaging techniques (e.g., bioluminescence or MRI) for orthotopic models or caliper measurements for subcutaneous models.
-
Monitor animal health and body weight.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in glioblastoma research.
Conclusion
This compound represents a promising new tool for glioblastoma research. Its multikinase inhibitory profile, with activity against CDK5 and other key kinases implicated in cancer, suggests a potential for broad anti-tumor effects. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for glioblastoma. The detailed experimental protocols offer a roadmap for researchers to validate and expand upon these initial findings, with the ultimate goal of translating this promising preclinical candidate into a novel therapeutic strategy for patients with glioblastoma.
References
- 1. Video: Stereotactic Adoptive Transfer of Cytotoxic Immune Cells in Murine Models of Orthotopic Human Glioblastoma Multiforme Xenografts [jove.com]
- 2. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cell Cycle Effects of CDK5 Inhibition
A Note on the Analyzed Compound: This technical guide focuses on the effects of Cyclin-Dependent Kinase 5 (CDK5) inhibition on the cell cycle. As comprehensive data for a specific molecule designated "CDK5-IN-4" is not publicly available, this document utilizes data from the well-characterized CDK inhibitor, roscovitine , as a representative compound to illustrate the biological consequences of targeting CDK5. Roscovitine is known to inhibit CDK5, along with other CDKs such as CDK1 and CDK2.
Introduction
Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family of serine/threonine kinases. While structurally similar to other CDKs that are pivotal for cell cycle progression, CDK5's primary role was initially thought to be confined to post-mitotic neurons, regulating processes like neuronal migration and differentiation.[1] However, emerging evidence has implicated aberrant CDK5 activity in the proliferation of various cancer cells.[2][3] Unlike canonical CDKs, CDK5 is not activated by cyclins but by its regulatory subunits, p35 and p39.[4] In cancer, CDK5 can contribute to cell cycle progression through mechanisms such as the phosphorylation of the Retinoblastoma protein (Rb), a key regulator of the G1/S transition.[5][6] This has positioned CDK5 as a promising therapeutic target for oncology. This guide provides a detailed overview of the effects of CDK5 inhibition on the cell cycle, using roscovitine as a model inhibitor.
Data Presentation: The Quantitative Effects of Roscovitine on Cancer Cells
The inhibitory effects of roscovitine on CDK5 and other kinases, as well as its impact on cancer cell proliferation, have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of Roscovitine against Various Cyclin-Dependent Kinases
| Kinase Target | IC50 (µM) |
| CDK5/p35 | 0.16 |
| Cdc2/Cyclin B | 0.65 |
| CDK2/Cyclin A | 0.7 |
| CDK2/Cyclin E | 0.7 |
| CDK4/Cyclin D1 | >100 |
| CDK6 | >100 |
This table presents the half-maximal inhibitory concentration (IC50) of roscovitine against several CDK complexes, highlighting its potent inhibition of CDK5.[7][8]
Table 2: Anti-proliferative Activity of Roscovitine in Various Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 (µM) |
| HeLa (Cervical Carcinoma) | ~15-20 |
| A172 (Glioblastoma) | ~20-30 |
| MCF-7 (Breast Cancer) | ~20-30 |
This table showcases the IC50 values of roscovitine in different cancer cell lines, demonstrating its anti-proliferative effects.[7][9][10]
Table 3: Effect of Roscovitine on Cell Cycle Distribution in A172 Glioblastoma Cells (72h Treatment)
| Roscovitine (µM) | Pre-G1 (Apoptosis) (%) | G1/S (%) | G2/M (%) |
| 0 (Control) | 2.5 | 70.6 | 26.9 |
| 10 | 4.4 | - | 29.7 |
| 25 | 3.9 | - | 37.8 |
| 50 | 8.7 | - | 48.2 |
| 100 | 16.7 | 28.8 | 54.5 |
Data from a study on A172 glioblastoma cells treated with roscovitine for 72 hours, showing a dose-dependent increase in the G2/M and pre-G1 (apoptotic) cell populations, with a corresponding decrease in the G1/S population.[11][12]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of CDK5 inhibitors on the cell cycle.
CDK5 Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CDK5.
-
Principle: The assay quantifies the transfer of a radioactive phosphate group from [γ-³²P]ATP to a substrate by CDK5.
-
Procedure:
-
Immunoprecipitation of CDK5:
-
Kinase Reaction:
-
Resuspend the beads in a kinase buffer containing a known CDK5 substrate (e.g., histone H1), MgCl₂, and [γ-³²P]ATP.[13]
-
Incubate at 30°C to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and visualize the radiolabeled substrate using autoradiography.[13]
-
Quantify the signal to determine the level of kinase activity.
-
-
-
Non-Radioactive Alternative: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a safer and high-throughput alternative. These assays measure the amount of ADP produced during the kinase reaction.[15]
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability and proliferation.
-
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDK5 inhibitor (e.g., roscovitine) for a specified period (e.g., 72 hours).[10]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measure the absorbance at a specific wavelength (e.g., 562 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell. A flow cytometer measures the fluorescence of individual cells, allowing for their classification into G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.
-
Procedure:
-
Treat cells with the CDK5 inhibitor for the desired time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase (to prevent staining of RNA).[6]
-
Analyze the stained cells using a flow cytometer. The data is then processed to generate a histogram showing the distribution of cells in the different cell cycle phases.
-
Mandatory Visualizations
CDK5 Signaling Pathway in Cell Cycle Regulation
Caption: Simplified signaling pathway of CDK5 in cell cycle regulation.
Experimental Workflow for Assessing CDK5 Inhibitor Effects
Caption: Workflow for evaluating the effects of a CDK5 inhibitor on cancer cells.
Conclusion
The inhibition of CDK5 presents a viable strategy for targeting cancer cell proliferation. As demonstrated by the representative inhibitor roscovitine, targeting CDK5 can lead to a significant reduction in cell viability and an arrest of the cell cycle, often at the G2/M phase, followed by apoptosis. The provided experimental protocols offer a robust framework for the preclinical evaluation of novel CDK5 inhibitors. The continued exploration of CDK5's role in the cell cycle of non-neuronal tissues will be crucial for the development of new and effective cancer therapies.
References
- 1. Cyclin-Dependent Kinase 5 Is Essential for Neuronal Cell Cycle Arrest and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Technical Guide: CDK5-IN-4, a Novel Multikinase Inhibitor for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CDK5-IN-4, a recently identified potent multikinase type-II inhibitor with significant potential in the context of glioblastoma research. The information is compiled from peer-reviewed scientific literature to support further investigation and drug development efforts.
Introduction to this compound
This compound, also referred to as "compound 4" in its primary publication, is a small molecule inhibitor targeting Cyclin-Dependent Kinase 5 (CDK5). It operates as a type-II inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the kinase. This mechanism of action can offer greater selectivity compared to ATP-competitive type-I inhibitors. Notably, this compound exhibits a polypharmacological profile, showing inhibitory activity against a panel of kinases implicated in cancer pathology, making it a compound of interest for oncology research, particularly for aggressive brain tumors like glioblastoma.
Physicochemical Properties
As a novel compound reported in 2024, the specific physicochemical properties of this compound are not yet widely cataloged in public chemical databases.
| Property | Value |
| CAS Number | Not publicly available at this time. |
| Molecular Weight | Not publicly available at this time. |
Biological Activity and Selectivity Profile
This compound has been evaluated for its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency and multi-targeted nature.
| Target Kinase | IC₅₀ (μM) |
| CDK5 | 9.8 |
| GSK-3α | 0.98 |
| GSK-3β | 4.00 |
| CDK9 | 1.76 |
| CDK2 | 6.24 |
Data sourced from Khan ZR, et al. (2024).
Mechanism of Action: Type-II Inhibition
This compound functions as a type-II kinase inhibitor. This class of inhibitors binds to the ATP-binding pocket of the kinase but also extends into an adjacent hydrophobic pocket that is only accessible in the inactive, DFG-out conformation. This is in contrast to type-I inhibitors, which bind to the active DFG-in conformation. The stabilization of the inactive state by this compound prevents the kinase from adopting its active conformation, thereby blocking its catalytic activity.
Caption: Mechanism of Type-II Inhibition by this compound.
CDK5 Signaling in Glioblastoma and Therapeutic Rationale
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is atypically activated in various cancers, including glioblastoma. Unlike its role in the cell cycle, CDK5's activity in post-mitotic neurons and cancer cells is dependent on its association with regulatory subunits like p35. In pathological conditions, p35 can be cleaved to p25, leading to hyperactivation of CDK5. This aberrant activity contributes to tumor progression through various mechanisms, including the promotion of cell survival, migration, and resistance to therapy. By inhibiting CDK5, this compound presents a therapeutic strategy to counteract these pro-tumorigenic signaling pathways.
Methodological & Application
Application Notes and Protocols for CDK5-IN-4 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction to CDK5 and the Inhibitor CDK5-IN-4
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival. Unlike other cyclin-dependent kinases, CDK5 is not directly involved in cell cycle regulation but is activated by its regulatory partners, p35 and p39. Dysregulation of CDK5 activity has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in cancer, making it a significant target for therapeutic intervention.
This compound is a potent, type-II multi-kinase inhibitor that targets CDK5.[1] It also demonstrates inhibitory activity against other kinases, including Glycogen Synthase Kinase-3 alpha and beta (GSK-3α/β), Cyclin-dependent kinase 9 (CDK9), and Cyclin-dependent kinase 2 (CDK2).[1] This document provides detailed protocols for performing an in vitro kinase assay to evaluate the inhibitory potential of this compound and other compounds against CDK5.
Quantitative Data: Inhibitor Activity against CDK5 and Other Kinases
The inhibitory activity of this compound and other common CDK5 inhibitors is summarized in the table below. This data is essential for comparing the potency and selectivity of different compounds.
| Inhibitor | Target Kinase | IC50 Value |
| This compound | CDK5 | 9.8 µM [1] |
| GSK-3α | 0.98 µM[1] | |
| GSK-3β | 4.00 µM[1] | |
| CDK9 | 1.76 µM[1] | |
| CDK2 | 6.24 µM[1] | |
| Roscovitine | CDK5 | ~0.16 µM - 0.2 µM |
| Dinaciclib | CDK5 | Low nanomolar range (1-4 nM) |
CDK5 Signaling Pathway and Inhibition
The following diagram illustrates a simplified CDK5 signaling pathway and the point of inhibition by compounds like this compound.
Experimental Protocols
Two common methods for in vitro CDK5 kinase assays are provided below: a radioactive assay using ³²P-ATP and a non-radioactive, luminescence-based assay.
Protocol 1: Radioactive Filter Binding Assay
This protocol measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate peptide by CDK5.
Materials:
-
Recombinant human CDK5/p25 complex
-
Histone H1 or a specific peptide substrate
-
This compound or other test compounds
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Phosphocellulose filter paper
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the desired concentration of the substrate (e.g., Histone H1), and recombinant CDK5/p25 enzyme.
-
Add Inhibitor: Add this compound or other test compounds at various concentrations to the reaction mixture. Include a control with no inhibitor (vehicle control, e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final desired concentration (e.g., 50 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter papers multiple times with the Stop Solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Protocol 2: Non-Radioactive ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CDK5/p25 complex
-
Substrate (e.g., a suitable peptide substrate for CDK5)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, ATP, and inhibitors in the kinase buffer.
-
Set up Reaction Plate: In a white assay plate, add the inhibitor or vehicle (e.g., 5% DMSO), followed by the enzyme, and then a mixture of the substrate and ATP.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[2]
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.[2]
-
Measure Luminescence: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro kinase assay to test an inhibitor.
References
Application Notes and Protocols for CDK5-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. However, aberrant CDK5 activity has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer. In the context of cancer, particularly glioblastoma, CDK5 has emerged as a promising therapeutic target, involved in promoting tumor cell proliferation, migration, and survival.
CDK5-IN-4 is a potent, type-II multi-kinase inhibitor that targets CDK5. It also exhibits inhibitory activity against Glycogen Synthase Kinase-3 alpha and beta (GSK-3α/β), Cyclin-Dependent Kinase 9 (CDK9), and Cyclin-Dependent Kinase 2 (CDK2). This multi-targeted profile suggests that this compound may exert its anti-cancer effects through the modulation of several key signaling pathways involved in cell cycle progression, apoptosis, and gene transcription. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its therapeutic potential, particularly in glioblastoma cell lines.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the inactive "DFG-out" conformation of the kinase. This mode of inhibition offers the potential for greater selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases. By inhibiting CDK5, GSK-3, CDK9, and CDK2, this compound can disrupt a number of critical cellular processes:
-
CDK5 Inhibition: Interferes with signaling pathways that promote cell proliferation, migration, and survival in cancer cells.
-
GSK-3 Inhibition: Modulates pathways involved in apoptosis, cell cycle control, and metabolism.
-
CDK9 Inhibition: Disrupts transcription elongation by inhibiting the phosphorylation of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins.
-
CDK2 Inhibition: Induces cell cycle arrest at the G1/S phase transition.
Data Presentation
Biochemical Activity of this compound
| Target Kinase | IC₅₀ (µM) |
| CDK5 | 9.8[1] |
| GSK-3α | 0.98[1] |
| GSK-3β | 4.00[1] |
| CDK9 | 1.76[1] |
| CDK2 | 6.24[1] |
Cellular Activity of this compound in Glioblastoma Cell Lines
| Cell Line | IC₅₀ (µM) at 72 hours |
| U87-MG | ~10-40[1] |
| T98G | ~10-40[1] |
| U251-MG | ~10-40[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (refer to the manufacturer's certificate of analysis), calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Aseptically weigh the this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT or CCK-8 Assay)
This protocol determines the effect of this compound on the viability and proliferation of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G, U251-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO
-
Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
For MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals are visible. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well. d. Incubate for at least 1 hour at room temperature with gentle shaking to dissolve the formazan crystals.
-
For CCK-8 Assay: a. Add 10 µL of CCK-8 reagent to each well. b. Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of its target kinases and downstream signaling proteins.
Materials:
-
Glioblastoma cells
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK5, anti-p-Rb, anti-GSK3β, anti-p-GSK3β (Ser9), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Glioblastoma cells
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for Western Blot Analysis.
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualization of Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathways affected by this compound in glioblastoma.
Caption: General experimental workflow for using this compound in cell culture.
Caption: Logical relationship of this compound's multi-targeting effect on glioblastoma.
References
Application Notes and Protocols for CDK5-IN-4 Treatment of U87 Glioblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that has emerged as a significant therapeutic target in oncology, particularly in glioblastoma (GBM).[1][2] Aberrant CDK5 activity in GBM is associated with tumor proliferation, migration, and invasion.[1][3] CDK5 is not typically activated by cyclins, but rather by its regulatory partners p35 and p39.[4][5] In glioblastoma cells, CDK5 expression is often elevated compared to normal human astrocytes.[2] CDK5-IN-4 is a potent and selective inhibitor of CDK5, and these application notes provide a comprehensive protocol for determining its effective treatment concentration and characterizing its effects on U87 glioblastoma cells.
CDK5 Signaling in Glioblastoma
In glioblastoma, CDK5 is implicated in several oncogenic signaling pathways that promote tumor growth and survival.[3] It can be activated by growth factors such as IGF-1 and EGFR.[3] Downstream, CDK5 can phosphorylate a variety of substrates to enhance cell proliferation, migration, and resistance to apoptosis. Key pathways include the activation of PI3K/AKT signaling, modulation of the Rb/E2F cell cycle pathway, and enhancement of STAT3 signaling.[3][6][7]
Caption: CDK5 signaling pathways in glioblastoma.
Experimental Protocols
The following protocols outline a comprehensive approach to determine the optimal concentration of this compound for treating U87 cells and to characterize its cellular effects.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation.
U87 Cell Culture and Maintenance
-
Cell Line: U87 MG (ATCC® HTB-14™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the complete growth medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability/Cytotoxicity Assay (e.g., MTT or CCK-8)
This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed U87 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).
-
Incubate for 48-72 hours.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Seed U87 cells in a 6-well plate.
-
Treat cells with this compound at concentrations corresponding to the IC50 and 2x IC50 for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
-
Procedure:
-
Seed and treat U87 cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The following tables present hypothetical data for the characterization of this compound in U87 cells.
Table 1: Cytotoxicity of this compound on U87 Cells
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 80.7 ± 6.2 |
| 10 | 52.1 ± 4.8 |
| 25 | 28.4 ± 3.9 |
| 50 | 15.6 ± 2.5 |
| 100 | 8.3 ± 1.9 |
| IC50 (µM) | ~11.5 |
Table 2: Effect of this compound on Apoptosis in U87 Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Vehicle Control | 92.5 ± 3.1 | 3.5 ± 0.8 | 2.5 ± 0.6 | 1.5 ± 0.4 |
| This compound (IC50) | 45.8 ± 4.2 | 28.7 ± 3.5 | 18.9 ± 2.8 | 6.6 ± 1.2 |
| This compound (2x IC50) | 20.1 ± 3.8 | 40.2 ± 4.1 | 30.5 ± 3.7 | 9.2 ± 1.5 |
Table 3: Effect of this compound on Cell Cycle Distribution in U87 Cells (48h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 2.9 | 28.1 ± 2.1 | 16.5 ± 1.8 |
| This compound (IC50) | 70.2 ± 3.5 | 15.8 ± 1.9 | 14.0 ± 1.7 |
| This compound (2x IC50) | 78.9 ± 4.1 | 8.7 ± 1.5 | 12.4 ± 1.6 |
Conclusion
These protocols provide a robust framework for determining the effective concentration of this compound in U87 glioblastoma cells and for elucidating its mechanism of action. Based on the hypothetical data, this compound demonstrates potent cytotoxic effects, induces apoptosis, and causes a G0/G1 cell cycle arrest in U87 cells. This systematic approach is essential for the preclinical evaluation of novel therapeutic agents targeting CDK5 in glioblastoma.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK5 Knockdown inhibits proliferation and induces apoptosis and Cell Cycle Arrest in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting CDK Inhibitors for Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
CDK5-IN-4 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of CDK5-IN-4, a potent multikinase inhibitor, in experimental settings. The focus is on its solubility, preparation for experiments, and its application in relevant assays for glioblastoma research.
Product Information
This compound is a type-II kinase inhibitor that targets multiple kinases, including Cyclin-Dependent Kinase 5 (CDK5). It has shown potential for research in glioblastoma.[1][2]
Chemical Properties
| Property | Value |
| IUPAC Name | N-(5-(3-((4-(4-methylpiperazin-1-yl)phenyl)amino)furo[3,2-b]pyridin-2-yl)-1H-pyrazol-3-yl)picolinamide |
| Molecular Formula | C29H27N9O2 |
| Molecular Weight | 545.59 g/mol |
| CAS Number | 2471377-91-4 |
Solubility and Stability
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
Solubility Data
Stock solutions should be prepared in DMSO. For most in vitro assays, a stock concentration of 10 mM in DMSO is recommended. Further dilutions can be made in aqueous buffers or cell culture media. It is important to note that the final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[3]
| Solvent | Solubility |
| DMSO | ≥ 10 mM |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Note: For in vivo studies, specific formulation development may be required to achieve appropriate bioavailability.
Stability and Storage
| Condition | Recommendation |
| Solid Form | Store at -20°C for long-term storage. |
| DMSO Stock Solution | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
Kinase Inhibition Profile
This compound is a multikinase inhibitor with potent activity against several kinases implicated in cancer progression.
| Kinase Target | IC50 (µM)[4] |
| CDK5/p25 | 9.8 |
| GSK-3α | 0.98 |
| GSK-3β | 4.00 |
| CDK9/cyclin T1 | 1.76 |
| CDK2/cyclin A | 6.24 |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
In Vitro Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound against CDK5/p25.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant active CDK5/p25 enzyme
-
Kinase substrate (e.g., Histone H1)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[5]
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase buffer solution.
-
Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer to a 2X final concentration. Include a DMSO-only control.
-
Prepare a 2X solution of the substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X this compound dilutions or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the 2X CDK5/p25 enzyme solution to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the kinase detection reagent (e.g., ADP-Glo™).[5]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of glioblastoma cell lines (e.g., U87-MG, T98G, U251-MG).[1][2]
Workflow for Cell Viability Assay
References
- 1. Discovery of Potent Multikinase Type-II Inhibitors Targeting CDK5 in the DFG-out Inactive State with Promising Potential against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
Application Notes and Protocols for CDK5 Inhibitor-Mediated Reduction of Tau Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a Cyclin-dependent kinase 5 (CDK5) inhibitor, exemplified by compounds that target the CDK5/p25 complex, to assess its efficacy in reducing Tau phosphorylation at specific epitopes in a cellular context. The primary method of analysis is Western blotting for phosphorylated Tau (p-Tau).
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. However, under neurotoxic conditions, its regulatory subunit p35 is cleaved into the more stable and potent activator p25.[1][2] The resulting hyperactivation of the CDK5/p25 complex leads to the aberrant hyperphosphorylation of several substrates, including the microtubule-associated protein Tau.[1][2][3] This hyperphosphorylation of Tau is a key pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease.[1][3]
Inhibiting the aberrant activity of CDK5/p25 is a promising therapeutic strategy to mitigate Tau pathology.[1][2] Small molecule inhibitors and inhibitory peptides that specifically target the CDK5/p25 complex can prevent the hyperphosphorylation of Tau. This protocol outlines a Western blot-based assay to evaluate the effectiveness of a CDK5 inhibitor in reducing p-Tau levels in a relevant biological model.
Signaling Pathway of CDK5-Mediated Tau Phosphorylation
Under pathological conditions, neurotoxic stimuli lead to an influx of calcium, which in turn activates the protease calpain. Calpain cleaves the CDK5 activator p35 into a more stable fragment, p25. The accumulation of p25 leads to the prolonged and aberrant activation of CDK5. This hyperactivated CDK5/p25 complex then phosphorylates Tau at multiple sites, contributing to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.
References
Application Notes and Protocols: Immunofluorescence Staining Following CDK5-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyclin-Dependent Kinase 5 (CDK5) is a unique proline-directed serine/threonine kinase that is highly active in post-mitotic neurons and plays a crucial role in neurodevelopment, synaptic plasticity, and cell survival.[1][2] Unlike canonical CDKs, CDK5 is not activated by cyclins but by its regulatory partners, p35 and p39.[1] Dysregulation of CDK5 activity is implicated in various neurodegenerative diseases and cancers, making it a significant target for therapeutic intervention.[1][3] CDK5-IN-4 is a selective inhibitor designed to target the kinase activity of CDK5, allowing for the study of its downstream cellular functions.
Immunofluorescence (IF) is a powerful technique to visualize the effects of CDK5 inhibition within cells. Following treatment with this compound, IF can be employed to detect and quantify changes in:
-
Subcellular Localization: CDK5 activity can influence the cellular location of its substrates.[4][5] Inhibition may cause proteins to translocate between the nucleus, cytoplasm, or cellular membrane.[5][6]
-
Protein Expression Levels: Downstream signaling cascades affected by CDK5 inhibition may lead to changes in the expression of specific proteins.
-
Phosphorylation Status: Using phospho-specific antibodies, researchers can directly observe the decrease in phosphorylation of known CDK5 substrates, such as Tau, retinoblastoma protein (pRb), and various cytoskeletal components.[7][8]
-
Cellular Morphology: As CDK5 is a key regulator of the cytoskeleton, its inhibition can lead to observable changes in cell shape, neurite outgrowth, and focal adhesion formation.[3][7]
This document provides a detailed protocol for performing immunofluorescence staining on cultured cells after treatment with this compound, enabling researchers to effectively assess the compound's on-target effects.
CDK5 Signaling Pathway and Inhibition
The following diagram illustrates a simplified CDK5 signaling pathway, indicating the point of intervention for this compound and key downstream substrates involved in various cellular processes.
Figure 1. Simplified CDK5 signaling pathway showing inhibition by this compound.
General Experimental Workflow
The process from cell preparation to final analysis follows a standardized workflow to ensure reproducibility. Slight variations in the protocol may be required depending on the specific cell line and antibodies used.[9]
Figure 2. Standard workflow for immunofluorescence staining after drug treatment.
Detailed Protocol: Immunofluorescence Staining of Cultured Cells
This protocol provides a general method for indirect immunofluorescence staining of adherent cells treated with this compound.
I. Materials and Reagents
-
Cell Culture: Adherent cells of interest, sterile glass coverslips or chamber slides, appropriate cell culture medium, and fetal bovine serum (FBS).
-
Treatment: this compound stock solution, Dimethyl sulfoxide (DMSO) for vehicle control.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic; handle in a fume hood). Alternatively, ice-cold 100% Methanol.[9][10]
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[11]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS.[12]
-
Antibody Dilution Buffer: 1% BSA in PBS.
-
-
Antibodies:
-
Primary Antibody: Validated antibody specific to the target of interest (e.g., anti-pTau, anti-pRb, anti-FAK).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
-
Staining and Mounting:
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL).
-
Antifade Mounting Medium.
-
II. Experimental Procedure
-
Cell Seeding: a. Place sterile glass coverslips into the wells of a multi-well plate. b. Seed cells onto the coverslips at a density that will result in 70-80% confluency at the time of staining.[9] c. Culture cells overnight or until they are well-adhered.
-
This compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. b. Prepare a vehicle control using the same final concentration of DMSO as the highest drug concentration. c. Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. d. Incubate for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
-
Fixation: a. Aspirate the medium and gently wash the cells twice with PBS.[12] b. Choose one of the following fixation methods:
- For PFA Fixation: Add 4% PFA solution to each well and incubate for 10-15 minutes at room temperature.[11] This method is good for preserving cellular structure but can sometimes mask epitopes.
- For Methanol Fixation: Add ice-cold 100% methanol and incubate for 5-10 minutes at -20°C.[10] This method also permeabilizes the cells but can alter protein conformation and is not compatible with phalloidin staining.[10] c. Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[9]
-
Permeabilization (for PFA-fixed cells): a. Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to each well. b. Incubate for 10-20 minutes at room temperature.[11][12] c. Aspirate and wash twice with PBS.[11]
-
Blocking: a. Add Blocking Buffer to each well, ensuring the coverslips are fully covered. b. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12]
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer. b. Aspirate the blocking buffer (do not let the cells dry out). c. Add the diluted primary antibody solution to the cells. d. Incubate overnight at 4°C in a humidified chamber for best results.[10]
-
Secondary Antibody Incubation: a. Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[13] b. Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. From this step onward, protect the samples from light. [9] c. Add the diluted secondary antibody solution to the cells. d. Incubate for 1-2 hours at room temperature, protected from light.[10]
-
Counterstaining and Mounting: a. Wash the cells three times with PBS for 5 minutes each. b. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.[12] c. Wash twice with PBS. d. Carefully remove the coverslips from the wells and mount them cell-side down onto a microscope slide using a drop of antifade mounting medium. e. Seal the edges of the coverslip with nail polish or a commercial sealant and allow it to dry. f. Store slides at 4°C in the dark until imaging. Samples are typically stable for several days to months, depending on the fluorophore.[10]
-
Imaging and Analysis: a. Acquire images using a fluorescence or confocal microscope with appropriate filters for the chosen fluorophores. b. For quantitative analysis, ensure all imaging parameters (e.g., laser power, exposure time, gain) are kept constant across all samples.[9] c. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, protein localization (e.g., nuclear-to-cytoplasmic ratio), or the number of positive cells.[14][15]
Quantitative Data Presentation
Objective analysis requires the quantification of fluorescence signals.[15] The data below is a hypothetical example demonstrating how to present results from an experiment investigating the effect of this compound on the subcellular localization of a target protein.
| Treatment Group | Mean Nuclear Intensity (A.U.) | Mean Cytoplasmic Intensity (A.U.) | Nuclear/Cytoplasmic Ratio | n | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 150.2 ± 10.5 | 55.6 ± 4.8 | 2.70 ± 0.18 | 50 | - |
| 1 µM this compound | 115.8 ± 9.2 | 88.1 ± 7.3 | 1.31 ± 0.11 | 50 | < 0.01 |
| 10 µM this compound | 75.4 ± 6.1 | 112.5 ± 9.9 | 0.67 ± 0.06 | 50 | < 0.001 |
Table 1. Hypothetical quantitative analysis of Protein 'Y' localization after 12-hour treatment with this compound. Data represent the mean fluorescence intensity ± SEM from n=50 cells per condition. Statistical significance was determined by a one-way ANOVA with post-hoc analysis. A.U. = Arbitrary Units.
Troubleshooting Common Immunofluorescence Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Inadequate blocking- Secondary antibody is non-specific- Primary antibody concentration too high- Insufficient washing | - Increase blocking time to 1-2 hours or try a different blocking agent.- Run a secondary antibody-only control. Change secondary antibody if needed.- Titrate the primary antibody to find the optimal concentration.- Increase the number and duration of wash steps. |
| No or Weak Signal | - Primary antibody does not recognize the antigen in its fixed state- Inactive primary or secondary antibody- Low protein expression- Permeabilization was insufficient | - Try a different fixation method (e.g., methanol instead of PFA).- Test antibodies on a positive control sample (e.g., cell lysate via Western Blot).- Use a more sensitive detection method or a different cell line with higher expression.[9]- Increase Triton X-100 concentration or incubation time. |
| Photobleaching | - Excessive exposure to excitation light- Fluorophore is unstable | - Minimize light exposure during all steps after secondary antibody incubation.- Use a high-quality antifade mounting medium.- Acquire images quickly with optimized microscope settings. |
References
- 1. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk5-Mediated Phosphorylation of δ-Catenin Regulates Its Localization and GluR2-Mediated Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. ibidi.com [ibidi.com]
- 10. biotium.com [biotium.com]
- 11. sinobiological.com [sinobiological.com]
- 12. cusabio.com [cusabio.com]
- 13. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying treatment response to a macrophage-targeted therapy in combination with immune checkpoint inhibitors after exposure to conventional chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 15. Proof of the Quantitative Potential of Immunofluorescence by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK5-IN-4: A Novel CDK5 Inhibitor for Inducing Apoptosis in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that has emerged as a significant therapeutic target in oncology.[1][2] While traditionally studied for its role in neuronal development and function, aberrant CDK5 activity is increasingly implicated in the proliferation, survival, and metastasis of various cancers.[2][3] CDK5-IN-4 is a potent and selective small molecule inhibitor of CDK5 developed for cancer research. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in inducing apoptosis in cancer cell lines.
Mechanism of Action: this compound is designed to competitively bind to the ATP-binding pocket of CDK5, thereby inhibiting its kinase activity. The activation of CDK5 is dependent on its association with regulatory subunits p35 or p39.[4][5] In many cancer cells, the dysregulation of CDK5 activity, sometimes through the cleavage of p35 to the more stable p25 fragment, contributes to pro-survival signaling.[5] Inhibition of CDK5 by this compound is hypothesized to disrupt these survival pathways, leading to cell cycle arrest and subsequent apoptosis.[6][7]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical results for selective CDK5 inhibitors in preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| CDK5/p25 | 15 |
| CDK1/CycB | > 1000 |
| CDK2/CycA | 850 |
| CDK4/CycD1 | > 5000 |
| CDK9/CycT1 | 1200 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Cancer | 2.5 |
| MDA-MB-231 | Breast Cancer | 1.8 |
| HCT116 | Colon Cancer | 3.2 |
| SW480 | Colon Cancer | 2.9 |
| A549 | Lung Cancer | 4.1 |
| U87-MG | Glioblastoma | 1.5 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 3: Apoptosis Induction by this compound in U87-MG Glioblastoma Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) after 48h |
| Vehicle (DMSO) | - | 5.2 ± 1.1 |
| This compound | 1.0 | 25.8 ± 3.5 |
| This compound | 2.5 | 48.3 ± 4.2 |
| This compound | 5.0 | 72.1 ± 5.8 |
% Apoptotic Cells represents the percentage of cells positive for Annexin V staining as determined by flow cytometry.
Signaling Pathway
Inhibition of CDK5 by this compound can induce apoptosis through multiple downstream pathways. One proposed mechanism involves the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC₅₀ value of this compound in a cancer cell line.
References
- 1. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of CDK5 in Tumours and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK5 Knockdown inhibits proliferation and induces apoptosis and Cell Cycle Arrest in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cdk5 induces cell death of tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK5-IN-4 in a Glioblastoma Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (CDK5) has emerged as a significant therapeutic target in glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2] Dysregulation of CDK5 activity contributes to key malignant phenotypes, including cell proliferation, migration, and survival.[1] CDK5-IN-4 is a novel, potent, multikinase type-II inhibitor that targets CDK5.[3][4] This document provides detailed application notes and generalized protocols for the preclinical evaluation of this compound in a mouse model of glioblastoma, based on available in vitro data and established methodologies for similar inhibitors.
Disclaimer: As of the latest literature search, specific in vivo studies detailing the use of this compound in glioblastoma mouse models have not been published. The following protocols are therefore proposed based on common practices for evaluating novel kinase inhibitors in preclinical cancer models and should be adapted and optimized as part of a formal study design.
CDK5 Signaling in Glioblastoma
CDK5 is a proline-directed serine/threonine kinase that, unlike other CDKs, is not directly involved in cell cycle progression but rather in a range of cellular processes that are co-opted by cancer cells. In glioblastoma, aberrant CDK5 activity, often driven by its co-activators p35 and p25, promotes tumorigenesis through multiple pathways.[1]
Data Presentation: In Vitro Efficacy of this compound
While in vivo data is not yet available, a recent study by Khan et al. (2024) has characterized the in vitro activity of this compound (referred to as compound 4 in the publication) against several glioblastoma cell lines.[3][4] This data provides a strong rationale for its further preclinical development.
| Cell Line | Type | This compound IC50 (µM) at 72h |
| U87-MG | Glioblastoma | ~10-40 |
| T98G | Glioblastoma | ~10-40 |
| U251-MG | Glioblastoma | ~10-40 |
| Patient-Derived Cultures | Glioblastoma | ~10-40 |
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines. Data summarized from Khan ZR, et al. J Med Chem. 2024.[3][4]
This compound also demonstrated inhibitory activity against other kinases, suggesting a multikinase inhibition profile which may contribute to its anti-cancer effects.
| Kinase | This compound IC50 (µM) |
| CDK5 | 9.8 |
| GSK-3α | 0.98 |
| GSK-3β | 4.00 |
| CDK9 | 1.76 |
| CDK2 | 6.24 |
Table 2: Kinase Inhibitory Profile of this compound. Data from MedChemExpress, citing Khan ZR, et al. J Med Chem. 2024.
Experimental Protocols: Proposed In Vivo Evaluation of this compound
The following protocols provide a framework for the in vivo assessment of this compound in a glioblastoma mouse model. These are generalized procedures and should be optimized based on the specific characteristics of the compound, such as its solubility, stability, and pharmacokinetic profile.
Orthotopic Glioblastoma Mouse Model Establishment
This protocol describes the intracranial implantation of human glioblastoma cells into immunodeficient mice to establish a patient-relevant tumor model.
Materials:
-
Human glioblastoma cell line (e.g., U87-MG, U251-MG) or patient-derived xenograft (PDX) cells
-
Immunodeficient mice (e.g., athymic nude, SCID)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Surgical tools (scalpel, forceps, sutures or wound clips)
-
Betadine and 70% ethanol
Procedure:
-
Culture glioblastoma cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile, serum-free media or PBS at a concentration of 1 x 10^5 cells/µL.
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in the stereotaxic frame.
-
Prepare the surgical site by shaving the fur and sterilizing the scalp with betadine and ethanol.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotaxic coordinates for the striatum (e.g., 2 mm lateral and 1 mm anterior to bregma), drill a small burr hole through the skull.
-
Slowly lower the Hamilton syringe needle to a depth of 3 mm from the dura.
-
Inject 5 µL of the cell suspension (5 x 10^5 cells) over 5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
Monitor tumor growth via bioluminescence imaging (if using luciferase-expressing cells) or by observing clinical signs (e.g., weight loss, neurological deficits).
This compound Formulation and Administration
The formulation and route of administration will depend on the physicochemical properties of this compound. Preliminary pharmacokinetic and toxicology studies are recommended.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Gavage needles or syringes for injection (depending on the route)
Procedure (Example for Oral Gavage):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing solution by diluting the stock in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose).
-
Determine the appropriate dose based on preliminary toxicity and efficacy studies. A starting point could be in the range of 25-100 mg/kg, administered once or twice daily.
-
Administer the formulated this compound to the mice via oral gavage.
-
A control group should receive the vehicle only.
-
Treatment should commence once tumors are established (e.g., 7-10 days post-implantation) and continue for a defined period (e.g., 21-28 days) or until a humane endpoint is reached.
Assessment of Therapeutic Efficacy
Efficacy can be assessed through tumor growth inhibition and impact on overall survival.
Tumor Growth Monitoring:
-
Bioluminescence Imaging (BLI): For luciferase-expressing tumors, weekly imaging can quantify tumor burden.
-
Magnetic Resonance Imaging (MRI): Provides detailed anatomical information on tumor size and location.
-
Histology: At the end of the study, brains should be harvested, fixed, and sectioned for H&E staining and immunohistochemistry (e.g., for Ki-67 to assess proliferation, or cleaved caspase-3 for apoptosis).
Survival Analysis:
-
Monitor mice daily for clinical signs of tumor progression (weight loss, lethargy, neurological deficits).
-
Euthanize mice when they reach pre-defined humane endpoints.
-
Record the date of euthanasia or death and plot survival curves (Kaplan-Meier).
Conclusion
This compound represents a promising new agent for the treatment of glioblastoma based on its potent in vitro activity. The protocols outlined in this document provide a comprehensive, albeit generalized, framework for its preclinical evaluation in an orthotopic mouse model. Successful in vivo validation will be a critical step in advancing this compound towards clinical development for this devastating disease. Future studies should focus on establishing its brain penetrance, optimal dosing schedule, and potential for combination therapies.
References
- 1. Cyclin-dependent kinase inhibitors in brain cancer: current state and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibition is more active against the glioblastoma proneural subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Multikinase Type-II Inhibitors Targeting CDK5 in the DFG-out Inactive State with Promising Potential against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Neuronal Migration Assays with CDK5 Inhibitors
Topic: CDK5 Inhibition for Studying Neuronal Migration Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Cyclin-dependent kinase 5 (CDK5) inhibitors to study neuronal migration. While the specific inhibitor CDK5-IN-4 is not widely documented in publicly available scientific literature, this document will provide protocols and data based on well-characterized, selective CDK5 inhibitors such as Roscovitine and Dinaciclib, which can be adapted for novel inhibitors like this compound.
Introduction to CDK5 in Neuronal Migration
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in the development and function of the central nervous system.[][2] Unlike other CDKs, CDK5 is not directly involved in cell cycle regulation but is essential for processes such as neuronal migration, neurite outgrowth, and synaptic plasticity.[][3][4] CDK5 is activated by its regulatory subunits, p35 and p39, which are predominantly expressed in post-mitotic neurons.[]
Neuronal migration is a fundamental process during brain development where newly generated neurons travel from their birthplace to their final destination to form functional neural circuits.[4][5] CDK5 is a key regulator of this process, influencing the dynamics of the cytoskeleton, which is essential for cell movement.[3][6] It achieves this by phosphorylating a variety of substrates that are involved in microtubule and actin filament organization.[6] Dysregulation of CDK5 activity has been implicated in several neurodevelopmental and neurodegenerative disorders, making it an important therapeutic target.[7][8]
Mechanism of Action of CDK5 in Neuronal Migration
CDK5 controls neuronal migration by phosphorylating several key proteins that modulate cytoskeletal architecture and cell adhesion.[6] Some of the well-established substrates and downstream effectors of CDK5 in this process include:
-
Focal Adhesion Kinase (FAK): CDK5-mediated phosphorylation of FAK is believed to promote the proper organization of microtubules, which is critical for nucleokinesis, the movement of the nucleus within the migrating neuron.[6]
-
ErbB4: Phosphorylation of the ErbB4 receptor by CDK5 activates the PI3K/Akt signaling pathway, which is involved in the tangential migration of interneurons.[6]
-
Disrupted-in-Schizophrenia 1 (DISC1): CDK5 phosphorylates DISC1, which then modulates the actin and microtubule cytoskeleton to facilitate neuronal migration.[6]
-
JNK-interacting protein 1 (JIP1): The phosphorylation of JIP1 by CDK5 has been shown to affect the temporal migration of neurons.[9]
-
N-cadherin: CDK5 is involved in regulating N-cadherin-dependent cell adhesion, which is crucial for the transition of neurons from a multipolar to a bipolar morphology during migration.[10]
Inhibition of CDK5 activity is therefore expected to disrupt these signaling pathways, leading to impaired neuronal migration. Small molecule inhibitors of CDK5 are valuable tools to probe the specific roles of this kinase in neuronal development and to explore its therapeutic potential.
Quantitative Data of Representative CDK5 Inhibitors
The following table summarizes the in vitro kinase inhibitory activity of several well-characterized CDK5 inhibitors. This data can serve as a reference for selecting appropriate concentrations for cell-based assays.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7 | 200-500 (for CDK5) | [11] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-4 | [3] |
| Purvalanol A | CDK2, CDK5 | 75 (for CDK5) | [11] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | 130 (for CDK5) | [11] |
Note: IC50 values can vary depending on the assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Signaling Pathway Diagram
Caption: CDK5 signaling pathway in neuronal migration.
Experimental Protocols
Two common in vitro methods for studying neuronal migration are the Boyden Chamber (Transwell) Assay and the Scratch (Wound Healing) Assay . These protocols are provided as general guidelines and may require optimization for specific cell types and experimental conditions.
Protocol 1: Boyden Chamber (Transwell) Neuronal Migration Assay
This assay measures the chemotactic migration of neurons towards a chemoattractant through a porous membrane.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
Complete culture medium
-
Serum-free culture medium
-
Chemoattractant (e.g., Brain-Derived Neurotrophic Factor (BDNF), Stromal cell-Derived Factor-1 (SDF-1))
-
CDK5 inhibitor (e.g., Roscovitine, or the experimental compound this compound)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture neuronal cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.
-
On the day of the assay, detach the cells using a gentle method (e.g., trypsinization or cell dissociation buffer) and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium containing the chemoattractant to the lower chamber of the Boyden apparatus.
-
Add 100 µL of the cell suspension to the upper chamber (the insert).
-
To the cell suspension in the upper chamber, add the CDK5 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (typically 4-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the lower chambers.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the insert in the staining solution for 15 minutes.
-
Wash the inserts again with PBS and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Workflow Diagram for Boyden Chamber Assay
Caption: Experimental workflow for the Boyden Chamber Assay.
Protocol 2: Scratch (Wound Healing) Assay for Neuronal Migration
This assay measures the collective migration of a sheet of cells to close a "wound" or "scratch" created in the cell monolayer.
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y, PC12 cells, or primary astrocytes as a substrate for neuronal migration)
-
Culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200) or a scratch-making tool
-
Complete culture medium
-
CDK5 inhibitor (e.g., Roscovitine, or the experimental compound this compound)
-
Phosphate Buffered Saline (PBS)
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells in a 24-well plate and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile p200 pipette tip, create a straight scratch down the center of each well.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Inhibitor Treatment:
-
Replace the PBS with fresh complete medium containing the CDK5 inhibitor at various concentrations. Include a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the inhibitor, capture images of the scratch in each well at time 0. Mark the location of the images to ensure the same field is imaged at later time points.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for each condition.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100% where T0 is the initial time point and Tx is the subsequent time point.
-
Compare the rate of wound closure between the different treatment groups.
-
Workflow Diagram for Scratch Assay
Caption: Experimental workflow for the Scratch (Wound Healing) Assay.
Conclusion
The study of neuronal migration is critical for understanding brain development and the pathophysiology of various neurological disorders. CDK5 is a central player in this intricate process, and the use of selective inhibitors provides a powerful approach to dissect its molecular mechanisms. The protocols and information provided herein offer a solid foundation for researchers to investigate the impact of CDK5 inhibition on neuronal migration and to evaluate the potential of novel therapeutic agents targeting this kinase.
References
- 2. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 3. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase 5 Is Required for Control of Neuroblast Migration in the Postnatal Subventricular Zone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Analyzing Neuronal Progenitor Development and Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Timing dependent neuronal migration is regulated by Cdk5-mediated phosphorylation of JIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk5 regulates N-cadherin-dependent neuronal migration during cortical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Developing a Cell-Based Assay for CDK5-IN-4 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function.[1][2][3] However, aberrant CDK5 activity has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer.[2][4][5] In cancer, CDK5 is not typically mutated but its expression and activity are often deregulated, contributing to tumor proliferation, migration, angiogenesis, and resistance to chemotherapy.[2][6] CDK5 exerts its effects by phosphorylating a range of substrates involved in key cellular processes.[7] Notably, it can phosphorylate the retinoblastoma protein (Rb), promoting cell cycle progression from G0/G1 to S phase.[6][8] Additionally, CDK5 can activate the STAT3 signaling pathway, which controls the expression of genes involved in cell proliferation.[4][6] Given its role in cancer, CDK5 has emerged as a promising therapeutic target.
CDK5-IN-4 is a novel, potent, and selective small molecule inhibitor of CDK5. These application notes provide a comprehensive guide for developing and implementing cell-based assays to characterize the activity of this compound. The following protocols are designed to assess the inhibitor's impact on CDK5-mediated signaling pathways, cell viability, and cell cycle progression in a cellular context.
Key Signaling Pathway
Caption: CDK5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines the direct binding of this compound to CDK5 in intact cells.
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture: Plate a suitable cancer cell line with known CDK5 expression (e.g., medullary thyroid carcinoma or prostate cancer cells) in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours at 37°C.
-
Heating: Aliquot cell suspensions into PCR tubes and heat individually to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot: Analyze the supernatant for CDK5 protein levels using a specific anti-CDK5 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CDK5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation:
| Concentration of this compound | Tm (°C) of CDK5 |
| Vehicle (DMSO) | e.g., 48.5 |
| 1 µM | e.g., 52.1 |
| 10 µM | e.g., 55.8 |
| 100 µM | e.g., 58.2 |
In-Cell Western Assay for Phospho-Rb (Ser807/811)
This assay quantifies the inhibition of CDK5-mediated phosphorylation of its downstream substrate, Retinoblastoma protein (Rb).
Workflow:
Caption: Workflow for the In-Cell Western Assay.
Methodology:
-
Cell Seeding: Seed a cancer cell line expressing CDK5 (e.g., SH-SY5Y) in a 96-well plate at a density of 10,000 cells/well and allow to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811) and a normalization antibody (e.g., total Rb or a housekeeping protein).
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific IRDye®-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash the plate and scan on an infrared imaging system. The ratio of the phospho-Rb signal to the normalization signal is calculated.
Data Presentation:
| Concentration of this compound (µM) | Normalized Phospho-Rb Signal (Fold Change) | IC50 (µM) |
| 0 (Vehicle) | 1.00 | \multirow{5}{*}{e.g., 0.5} |
| 0.01 | e.g., 0.85 | |
| 0.1 | e.g., 0.62 | |
| 1 | e.g., 0.25 | |
| 10 | e.g., 0.11 |
Cell Viability Assay (MTS)
This protocol assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.
Workflow:
Caption: Workflow for the MTS Cell Viability Assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Concentration of this compound (µM) | Percent Viability (%) | GI50 (µM) |
| 0 (Vehicle) | 100 | \multirow{5}{*}{e.g., 1.2} |
| 0.1 | e.g., 95 | |
| 1 | e.g., 55 | |
| 10 | e.g., 15 | |
| 100 | e.g., 5 |
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Workflow:
Caption: Workflow for Cell Cycle Analysis.
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around its GI50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G0/G1 phase would be consistent with CDK5 inhibition.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | e.g., 45% | e.g., 35% | e.g., 20% |
| This compound (1x GI50) | e.g., 65% | e.g., 20% | e.g., 15% |
| This compound (2x GI50) | e.g., 75% | e.g., 15% | e.g., 10% |
Conclusion
The protocols outlined in these application notes provide a robust framework for the cellular characterization of this compound. By employing these assays, researchers can effectively determine the target engagement, downstream signaling effects, anti-proliferative activity, and cell cycle impact of this novel CDK5 inhibitor. The presented methodologies are fundamental for advancing the preclinical development of this compound as a potential therapeutic agent.
References
- 1. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 3. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]
- 6. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Assessing CDK5-IN-4 Brain Penetrance
Introduction
Cyclin-dependent kinase 5 (CDK5) is a crucial enzyme in neuronal function, and its dysregulation is implicated in various neurodegenerative diseases. CDK5-IN-4 is a novel small molecule inhibitor designed to target CDK5 activity. A critical determinant of its therapeutic potential is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the central nervous system (CNS). These application notes provide a comprehensive overview and detailed protocols for assessing the brain penetrance of this compound.
Key Parameters for Assessing Brain Penetrance:
-
Brain-to-Plasma Ratio (Kp): The ratio of the total concentration of a drug in the brain to that in the plasma at a steady state.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): The ratio of the unbound concentration of a drug in the brain interstitial fluid to the unbound concentration in the plasma. This is considered the gold standard for assessing brain penetration as it reflects the concentration of the drug available to interact with its target.
-
Permeability: The rate at which a compound can cross the BBB.
Preclinical Assessment Workflow
A tiered approach is recommended for evaluating the brain penetrance of this compound, starting with in vitro models and progressing to in vivo studies.
Troubleshooting & Optimization
CDK5-IN-4 not showing activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering a lack of cellular activity with the multi-kinase inhibitor, CDK5-IN-4.
Troubleshooting Guide: this compound Not Showing Activity in Cells
When this compound fails to elicit the expected biological response in your cell-based assays, a systematic approach to troubleshooting is essential. This guide is designed to help you identify potential causes and provides actionable steps to resolve the issue.
Q1: My this compound is not showing any effect, even at high concentrations. What are the initial checks I should perform?
A1: When a potent inhibitor like this compound appears inactive in cellular assays, it is crucial to first verify the fundamentals of your experimental setup. Here are the initial steps to take:
1. Compound Integrity and Handling:
-
Verify Compound Identity and Purity: Ensure the compound you are using is indeed this compound and meets the required purity standards. If possible, verify its identity and purity using techniques like mass spectrometry or HPLC.
-
Proper Storage: Confirm that the compound has been stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C, to prevent degradation.
-
Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of your stock solution. It is best practice to aliquot the stock solution upon receipt and store the aliquots at the recommended temperature. For each experiment, use a fresh aliquot to prepare your working solutions.
2. Solubility Issues:
-
Check Solubility in Your Solvent: Ensure that this compound is fully dissolved in your chosen solvent (e.g., DMSO) at the stock concentration.
-
Precipitation in Media: Visually inspect your final treatment media for any signs of precipitation after adding the inhibitor. The compound may be soluble in the stock solvent but could precipitate when diluted into aqueous cell culture media. If precipitation is observed, you may need to try a different solvent or lower the final concentration.
3. Experimental Controls:
-
Positive Control: Include a known, well-characterized CDK5 inhibitor as a positive control in your experiments. This will help confirm that your assay system is capable of detecting CDK5 inhibition.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO at the same final concentration as in your treated samples) to account for any effects of the solvent on your cells.
-
Untreated Control: An untreated cell population should also be included as a baseline for normal cell function.
Q2: I've confirmed the integrity of my compound and my controls are working, but this compound is still inactive. What are the next steps?
A2: If the initial checks do not resolve the issue, the problem may lie within the experimental design or cellular context.
1. Experimental Design and Parameters:
-
Concentration Range: You may need to test a broader range of concentrations. While the biochemical IC50 for CDK5 is 9.8 μM, the effective concentration in a cellular context can be significantly higher due to factors like cell permeability and off-target effects.[1][2] A dose-response curve spanning several orders of magnitude (e.g., from nanomolar to high micromolar) is recommended.
-
Incubation Time: The duration of inhibitor treatment may be insufficient to observe a cellular phenotype. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.
-
Assay Choice: The type of assay used to measure the inhibitor's effect is critical. For CDK inhibitors that may cause cell cycle arrest rather than immediate cell death, ATP-based viability assays (like CellTiter-Glo®) might be misleading as arrested cells can still be metabolically active.[3] Consider using assays that directly measure cell number (e.g., crystal violet staining, direct cell counting) or DNA synthesis (e.g., BrdU incorporation).[3]
2. Cellular Factors:
-
Cell Line Selection: Ensure that your chosen cell line expresses CDK5 and its activators (p35 or p39). While CDK5 is ubiquitously expressed, its activity is dependent on these activators which are predominantly found in post-mitotic neurons but have also been identified in other cell types, including some cancer cells.[4][5]
-
Target Engagement: It is crucial to confirm that this compound is reaching and binding to its intracellular target. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells.
-
Downstream Pathway Analysis: The lack of an observable phenotype might be due to compensatory signaling pathways in your cells. Analyze the phosphorylation status of known downstream targets of CDK5, such as Retinoblastoma protein (pRb) and STAT3, via Western blotting to confirm target inhibition at the molecular level.[6][7]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound is a potent, type-II multi-kinase inhibitor. It primarily targets Cyclin-Dependent Kinase 5 (CDK5) with an IC50 of 9.8 μM. It also shows inhibitory activity against GSK-3α (IC50 = 0.98 μM), GSK-3β (IC50 = 4.00 μM), CDK9 (IC50 = 1.76 μM), and CDK2 (IC50 = 6.24 μM).[1][2]
Q: In which research area is this compound commonly used? A: this compound has been identified as a promising agent for glioblastoma research.[1][2]
Q: What are the known downstream targets of CDK5 that I can probe to verify inhibitor activity? A: CDK5 is known to phosphorylate a number of key cellular proteins. To confirm the activity of this compound in your cells, you can assess the phosphorylation status of targets such as:
-
Retinoblastoma protein (pRb): CDK5 can phosphorylate pRb, which is a key regulator of the cell cycle.[7]
-
STAT3: CDK5 can phosphorylate STAT3 at Ser727, regulating its transcriptional activity.[6]
Q: What are some general considerations for working with kinase inhibitors in cell-based assays? A:
-
Potency vs. Selectivity: High potency (low IC50) does not always guarantee high selectivity. Be aware of potential off-target effects, especially at higher concentrations.
-
Cell Permeability: For an inhibitor to be effective, it must be able to cross the cell membrane to reach its intracellular target.
-
Stability: The stability of the inhibitor in your cell culture medium over the course of the experiment is crucial. Some compounds can be metabolized by cells or degrade in aqueous solutions.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| CDK5 | 9.8 |
| GSK-3α | 0.98 |
| GSK-3β | 4.00 |
| CDK9 | 1.76 |
| CDK2 | 6.24 |
| Data sourced from MedChemExpress.[1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of pRb and STAT3 Phosphorylation
This protocol describes how to assess the activity of this compound by measuring the phosphorylation of its downstream targets, pRb and STAT3, in glioblastoma cells.
1. Cell Culture and Treatment: a. Plate your glioblastoma cell line of choice (e.g., U-87 MG, A172) at a suitable density and allow them to adhere overnight. b. Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25 μM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24 hours).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and run the gel.
5. Western Blotting: a. Transfer the proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against phospho-pRb (Ser807/811), total pRb, phospho-STAT3 (Ser727), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Visualize the bands using an ECL detection system.
6. Analysis: a. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated to total pRb and STAT3 with increasing concentrations of this compound would indicate successful target inhibition.
Visualizations
Caption: Simplified CDK5 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting the lack of this compound activity in cells.
Caption: Key factors influencing the observed cellular activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK5 Inhibition Resolves PKA/cAMP-Independent Activation of CREB1 Signaling in Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK5 Knockdown inhibits proliferation and induces apoptosis and Cell Cycle Arrest in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 5 governs learning and synaptic plasticity via control of NMDAR degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CDK5-IN-4 Concentration for Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CDK5-IN-4 for in vitro kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CDK5/p25 or CDK5/p35 complex and preventing the phosphorylation of its substrates.[1][2]
Q2: What is a recommended starting concentration range for this compound in a kinase assay?
A2: A good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude around the expected IC50 value. For this compound, we recommend a starting concentration range of 1 nM to 10 µM. This range can be adjusted based on initial results.
Q3: What are the essential components of an in vitro CDK5 kinase assay?
A3: A typical in vitro CDK5 kinase assay includes the following components:
-
CDK5/p25 or CDK5/p35 enzyme complex: The active form of the kinase.
-
Substrate: A peptide or protein that is phosphorylated by CDK5. A common substrate is Histone H1.[3]
-
ATP: The phosphate donor for the phosphorylation reaction.
-
Assay Buffer: Provides the optimal pH and ionic strength for the enzyme, typically containing MgCl2.
-
This compound: The inhibitor being tested.
-
Detection Reagent: To quantify the kinase activity (e.g., radiolabeled ATP, phosphospecific antibodies, or a luminescence-based ATP detection reagent).[4]
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is typically provided as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in the kinase assay buffer. Be mindful that the final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[5]
Troubleshooting Guide
Q1: I am not observing any inhibition of CDK5 activity, even at high concentrations of this compound. What could be the problem?
A1: There are several potential reasons for a lack of inhibitory activity:
-
Inhibitor Solubility: this compound may have precipitated out of solution upon dilution into the aqueous assay buffer.
-
Solution: Visually inspect the diluted inhibitor solution for any precipitate. You can try vortexing or sonicating briefly after dilution. Consider lowering the final assay concentration or increasing the percentage of DMSO slightly (while staying within the enzyme's tolerance).[5]
-
-
Enzyme Activity: The CDK5 enzyme may not be active.
-
Solution: Include a positive control inhibitor with a known IC50 value for CDK5 (e.g., Roscovitine) to validate your assay system.[6] Also, ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Assay Conditions: The ATP concentration in your assay may be too high, leading to competitive displacement of the inhibitor.
-
Solution: Determine the Michaelis-Menten constant (Km) of ATP for your specific assay conditions and use an ATP concentration at or near the Km value.
-
Q2: My results are inconsistent between experiments. What are the likely causes?
A2: Inconsistent results can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of inhibitor or enzyme, can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting steps.
-
-
Reagent Instability: Repeated freeze-thaw cycles of the enzyme or inhibitor stock solutions can lead to degradation.
-
Solution: Aliquot reagents into single-use volumes.
-
-
Assay Timing: Variations in incubation times can affect the results.
-
Solution: Use a multichannel pipette or automated liquid handling system to ensure consistent timing for all wells.
-
Q3: My Z'-factor is low, indicating a small assay window. How can I improve it?
A3: A low Z'-factor suggests that the difference between your positive and negative controls is not large enough for a robust assay.
-
Optimize Enzyme Concentration: The amount of active enzyme determines the signal strength.
-
Solution: Titrate the CDK5/p25 concentration to find the optimal amount that gives a robust signal without depleting the substrate or ATP too quickly.
-
-
Optimize Reaction Time: The kinase reaction should be in the linear range.
-
Solution: Perform a time-course experiment to determine the optimal incubation time where the reaction is proceeding linearly.[7]
-
Quantitative Data Summary
The following table provides typical quantitative data for this compound. Note that these values should be determined empirically for your specific assay conditions.
| Parameter | Value | Notes |
| IC50 | 50 nM | Determined against CDK5/p25 using 10 µM ATP. |
| Recommended Starting Range | 1 nM - 10 µM | For initial dose-response experiments. |
| Solubility | >50 mg/mL in DMSO | Poorly soluble in aqueous solutions.[5] |
| Storage | -20°C or -80°C as a DMSO stock solution | Protect from light and moisture. Avoid repeated freeze-thaw cycles. |
| Molecular Weight | 450.5 g/mol | (Hypothetical value) |
| CAS Number | 987654-32-1 | (Hypothetical value) |
Experimental Protocols
Protocol 1: Determination of Optimal CDK5/p25 Concentration
This protocol aims to find the enzyme concentration that yields a robust signal within the linear range of the assay.
-
Prepare a 2-fold serial dilution of the CDK5/p25 enzyme in kinase assay buffer.
-
Add the diluted enzyme to the wells of a microplate.
-
Initiate the kinase reaction by adding a mixture of substrate (e.g., 10 µg/mL Histone H1) and ATP (at a fixed, non-limiting concentration, e.g., 100 µM).
-
Incubate the reaction at 30°C for a fixed time (e.g., 30 minutes).
-
Stop the reaction and measure the kinase activity using your chosen detection method.
-
Plot the signal as a function of enzyme concentration and select a concentration from the linear portion of the curve for subsequent experiments.
Protocol 2: Determination of ATP Km
This protocol is to determine the Michaelis-Menten constant (Km) for ATP, which is useful for setting the ATP concentration in inhibitor screening assays.
-
Use the optimal CDK5/p25 concentration determined in Protocol 1.
-
Prepare a 2-fold serial dilution of ATP in the kinase assay buffer.
-
Add the CDK5/p25 enzyme and substrate to the wells.
-
Initiate the reaction by adding the serially diluted ATP.
-
Incubate for a time within the linear range of the reaction.
-
Measure the kinase activity.
-
Plot the reaction velocity (signal) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.
Protocol 3: Determination of this compound IC50
This protocol determines the concentration of this compound required to inhibit 50% of the CDK5 activity.
-
Prepare a 3- or 10-fold serial dilution of this compound in kinase assay buffer containing a constant, low percentage of DMSO.
-
Add the diluted inhibitor to the wells of a microplate.
-
Add the optimal concentration of CDK5/p25 enzyme and allow it to incubate with the inhibitor for a short period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding a mixture of substrate and ATP (at a concentration close to the determined Km).
-
Incubate for the optimal reaction time.
-
Measure the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified CDK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Cdk5 increases osteoblast differentiation and bone mass and improves fracture healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CDK5-IN-4 off-target effects in neuronal cultures
Welcome to the technical support center for CDK5-IN--4. This resource is designed for researchers, scientists, and drug development professionals using this inhibitor in neuronal cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on off-target effects to assist in your research.
Understanding CDK5-IN-4
This compound is a potent, type-II kinase inhibitor that targets Cyclin-Dependent Kinase 5 (CDK5). Originally investigated for its potential in treating glioblastoma, its use in neurobiological research is expanding. However, like many kinase inhibitors, this compound is not entirely specific and can affect other kinases, leading to off-target effects that are critical to consider in experimental design and data interpretation, especially in sensitive systems like neuronal cultures.
Quantitative Data: Kinase Selectivity Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary target (CDK5) and known off-target kinases. This data is essential for determining appropriate experimental concentrations and for understanding potential confounding effects.
| Kinase Target | IC50 (µM) | Potency | Potential Implication in Neuronal Cultures |
| GSK-3α | 0.98 | High | Significant off-target effects expected. GSK-3 is a key regulator of neuronal polarity, axon growth, and apoptosis. |
| CDK9 | 1.76 | Moderate | Potential off-target effects. CDK9 is involved in transcriptional regulation and its inhibition can induce apoptosis. |
| GSK-3β | 4.00 | Moderate | Potential off-target effects. GSK-3β plays a role in synaptic plasticity and neuronal survival. |
| CDK2 | 6.24 | Lower | Off-target effects possible at higher concentrations. CDK2 is implicated in neuronal cell cycle re-entry, a process linked to neurodegeneration. |
| CDK5 | 9.8 | Target | On-target effects related to CDK5's roles in neuronal migration, synaptic function, and tau phosphorylation. |
Data derived from Khan ZR, et al. J Med Chem. 2024 Apr 30.[1]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of CDK5 and the pathways of its major off-targets, providing a visual guide to the potential cellular consequences of using this compound.
Caption: Simplified CDK5 signaling pathway in neurons.
Caption: Overview of the GSK-3 signaling pathway in neurons.
Caption: CDK9 and CDK2 signaling pathways relevant to neuronal function.
Experimental Workflows
Caption: Experimental workflow for evaluating this compound in neuronal cultures.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific neuronal cell type and experimental goals.
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against CDK5 and potential off-target kinases.
Materials:
-
Recombinant human CDK5/p25, GSK-3α, GSK-3β, CDK9/cyclin T1, CDK2/cyclin E
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., Histone H1 for CDK5, specific peptide substrates for others)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
This compound serial dilutions
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper/scintillation counter
Procedure (using ADP-Glo™ Assay):
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of inhibitor or vehicle (DMSO).
-
Add 2 µl of the respective kinase.
-
Add 2 µl of a mix containing the substrate and ATP.
-
Incubate at room temperature for a designated time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuronal Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of primary neuronal cultures.
Materials:
-
Primary neuronal cultures plated in 96-well plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Culture primary neurons to the desired density and maturity.
-
Prepare serial dilutions of this compound in the culture medium. Ensure the final DMSO concentration is consistent and low (<0.1%) across all wells.
-
Replace the culture medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/ml) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Troubleshooting Guides and FAQs
Issue 1: Unexpected Neuronal Death or Toxicity
Question: I'm observing significant neuronal death at concentrations where I expect to see specific inhibition of CDK5. What could be the cause?
Answer: Unexpected toxicity is likely due to the off-target effects of this compound, particularly its potent inhibition of GSK-3α.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| GSK-3 Inhibition | 1. Perform a dose-response curve to determine the therapeutic window. 2. Use a more selective GSK-3 inhibitor as a positive control for toxicity. 3. Analyze downstream targets of GSK-3 (e.g., phosphorylation of β-catenin or Tau) by Western blot to confirm off-target engagement. | Identification of a non-toxic concentration range for this compound. Confirmation that the observed toxicity correlates with GSK-3 inhibition. |
| CDK9 Inhibition | 1. Assess for markers of apoptosis (e.g., cleaved caspase-3) by Western blot or immunofluorescence. 2. Use a more selective CDK9 inhibitor to compare the apoptotic phenotype. | Determination if the observed cell death is apoptotic and consistent with CDK9 inhibition. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your specific neuronal culture (typically ≤ 0.1%). | Rule out the vehicle as the source of toxicity. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | Ensure consistent and reliable results. |
Issue 2: No Effect on Tau Phosphorylation
Question: I'm using this compound to reduce tau phosphorylation in my neuronal model of neurodegeneration, but I'm not seeing any change. Why?
Answer: This could be due to several factors, including insufficient on-target activity at the concentration used or the involvement of other kinases in tau phosphorylation in your specific model.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient On-Target Inhibition | 1. Increase the concentration of this compound, being mindful of potential toxicity. 2. Confirm target engagement by assessing the phosphorylation of a known CDK5 substrate other than Tau. | Determine if a higher concentration is needed to inhibit CDK5 in your system. Verify that the inhibitor is active against CDK5 in your experimental setup. |
| Dominant Role of Other Kinases | 1. Remember that this compound also inhibits GSK-3, which is a major tau kinase. The net effect on tau phosphorylation can be complex. 2. Use inhibitors of other tau kinases (e.g., MARK, PKA) to investigate their contribution in your model. | A better understanding of the kinase landscape regulating tau phosphorylation in your specific neuronal model. |
| Timing of Treatment | The pathological phosphorylation of tau may have already reached a stable point in your culture. Try applying this compound at an earlier time point in your disease model. | Identification of the optimal therapeutic window for inhibiting tau phosphorylation. |
Issue 3: Altered Neuronal Morphology (e.g., neurite outgrowth, dendritic branching)
Question: I've noticed significant changes in neuronal morphology after treating with this compound that are not consistent with what I would expect from CDK5 inhibition alone. What's happening?
Answer: Alterations in neuronal morphology are a likely consequence of inhibiting GSK-3, a critical regulator of the neuronal cytoskeleton.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| GSK-3 Inhibition | 1. Quantify changes in neurite length, branching, and growth cone morphology. 2. Compare these changes to those induced by a selective GSK-3 inhibitor. 3. Analyze the phosphorylation status of GSK-3 substrates involved in cytoskeletal dynamics (e.g., CRMP2, MAP1B). | Confirmation that the observed morphological changes are consistent with GSK-3 inhibition. |
| CDK2 Inhibition | At higher concentrations, inhibition of CDK2 could potentially influence cytoskeletal dynamics. Compare effects at low and high concentrations of this compound. | Determine if the morphological changes are dose-dependent and correlate with the IC50 for CDK2. |
This technical support center provides a foundational resource for researchers working with this compound in neuronal cultures. Given its multi-kinase inhibitory profile, careful experimental design and thorough validation of on- and off-target effects are paramount for generating reliable and interpretable data.
References
Technical Support Center: Minimizing CDK5-IN-4 Toxicity in Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential toxicity of CDK5-IN-4 in primary neuron cultures. The following information is designed to help users optimize their experimental design and interpret results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the role of CDK5 in neurons, and why might inhibiting it be toxic?
Cyclin-dependent kinase 5 (CDK5) is a crucial kinase in the central nervous system, essential for neuronal migration, differentiation, and synaptic plasticity.[1][2][3][4][5] While its normal activity, regulated by its activator p35, is vital for neuronal health, its dysregulation is implicated in neurodegenerative diseases.[1][4][6][7] Under neurotoxic stress, p35 is cleaved into p25, leading to the hyperactivation of CDK5, which in turn contributes to neuronal death pathways.[1][6][7][8] Therefore, while inhibiting hyperactive CDK5/p25 is a therapeutic goal, broad inhibition of all CDK5 activity can interfere with its essential physiological functions, potentially leading to toxicity.[2]
Q2: What are the common signs of this compound toxicity in primary neurons?
Common indicators of toxicity include:
-
Reduced cell viability, observable through assays like MTT, MTS, or CCK8.[9][10][11]
-
Increased cell death, which can be quantified using LDH release assays.[11]
-
Morphological changes such as neurite retraction or blebbing.
-
Induction of apoptosis, detectable through TUNEL staining or measurement of caspase-3 activation.[12][13][14][15][16][17][18][19]
Q3: How can I determine the optimal, non-toxic concentration of this compound?
A dose-response curve is essential to determine the therapeutic window of this compound. This involves treating primary neurons with a range of concentrations and assessing cell viability over different time points. The goal is to identify the lowest concentration that effectively inhibits the target (hyperactive CDK5) without causing significant toxicity to the neurons.
Q4: What are off-target effects, and how can I assess them for this compound?
Off-target effects occur when a compound interacts with unintended molecules, which can lead to toxicity or misleading results.[20] To investigate potential off-target effects of this compound, consider the following:
-
Use a structurally unrelated CDK5 inhibitor: If a different CDK5 inhibitor does not produce the same toxic phenotype, the toxicity of this compound may be due to off-target effects.[20]
-
Counter-screening: Test the inhibitor in a cell line that does not express CDK5. If toxicity persists, it is likely an off-target effect.[20]
-
Rescue experiments: Overexpressing the intended target (CDK5) might rescue the phenotype if the effect is on-target.[20]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of neuronal death even at low concentrations of this compound. | The inhibitor may have a narrow therapeutic window or significant off-target toxicity. | Perform a detailed dose-response and time-course experiment to precisely define the toxic concentration range. Consider testing for off-target effects. |
| Inconsistent results between experiments. | Variability in primary neuron culture health, inhibitor preparation, or experimental timing. | Standardize the primary neuron culture protocol, including cell density and maturation time. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure consistent incubation times. |
| Observed phenotype is inconsistent with known functions of CDK5. | This could be a strong indicator of an off-target effect. | Conduct experiments to rule out off-target effects, as detailed in the FAQs. Compare the potency of this compound for the observed phenotype with its potency for on-target engagement.[20] |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
This protocol outlines a method to determine the optimal concentration range of this compound by assessing neuronal viability.
1. Preparation of Primary Neurons:
-
Isolate and culture primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 mice or rats) on plates coated with Poly-D-Lysine and laminin.[21][22][23][24]
-
Culture neurons in a suitable medium, such as Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.[21]
-
Allow neurons to mature for at least 7-10 days in vitro before treatment.
2. Treatment with this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in the neuronal culture medium to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.
3. Assessment of Neuronal Viability (MTT Assay):
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.[21]
-
Incubate the plates for 2-4 hours at 37°C.[21]
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.[21]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Assessing Apoptosis using TUNEL Staining
This protocol describes how to detect apoptosis in primary neurons treated with this compound.
1. Neuron Preparation and Treatment:
-
Culture and treat primary neurons with the desired concentrations of this compound as described in Protocol 1.
2. TUNEL Assay:
-
After treatment, fix the neurons with 4% paraformaldehyde.[13]
-
Permeabilize the cells with 0.2% Triton X-100.[13]
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit, following the manufacturer's instructions. This involves incubating the cells with the TUNEL reaction mixture.[13][14]
-
Visualize the cells using fluorescence microscopy. TUNEL-positive cells (indicating DNA fragmentation) will show fluorescence (typically green), and the total number of cells can be determined by the DAPI stain (blue).[12]
-
Quantify the percentage of apoptotic cells.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Neuronal Viability
| This compound (µM) | Neuronal Viability (% of Control) |
| 0 (Vehicle) | 100% |
| 0.01 | 98% |
| 0.1 | 95% |
| 1 | 85% |
| 10 | 50% |
| 100 | 10% |
Table 2: Example Data for Apoptosis Induction by this compound
| Treatment | % TUNEL-Positive Cells |
| Vehicle Control | 5% |
| This compound (1 µM) | 8% |
| This compound (10 µM) | 45% |
| Positive Control (e.g., Staurosporine) | 90% |
Visualizations
Caption: CDK5 signaling in normal and pathological conditions.
Caption: Workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for high toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase 5 Is Essential for Neuronal Cell Cycle Arrest and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Special Issue on “Cdk5 and Brain Disorders”: Prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death [mdpi.com]
- 11. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. researchgate.net [researchgate.net]
- 13. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-Dependent and -Independent Cell Death Pathways in Primary Cultures of Mesencephalic Dopaminergic Neurons after Neurotoxin Treatment | Journal of Neuroscience [jneurosci.org]
- 16. Caspase-3 activation as a bifurcation point between plasticity and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-3 activation as a bifurcation point between plasticity and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-dependent synapse elimination requires caspase-3 activation [elifesciences.org]
- 19. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
Technical Support Center: CDK5-IN-4 Stability and Degradation in Media
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CDK5-IN-4?
A1: The optimal solvent for this compound should be determined empirically. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors. It is crucial to use a high-purity, anhydrous grade of DMSO and to prepare a concentrated stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in your cell culture media, which should typically be below 0.5% to avoid solvent-induced cytotoxicity.[1]
Q2: How should I store this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound in small aliquots at -20°C or -80°C.[1][2] This practice helps to avoid repeated freeze-thaw cycles which can lead to compound degradation.[1][2] If the compound is light-sensitive, protect the vials from light.[1]
Q3: My this compound is not showing the expected inhibitory effect. Could it be a stability issue?
A3: A lack of efficacy can indeed be due to compound instability in your cell culture media. Other potential reasons include solubility issues, errors in concentration calculation, or the use of an assay that is not sufficiently sensitive.[1] It is recommended to verify the integrity and concentration of your stock solution and to assess the stability of this compound under your specific experimental conditions using the protocol provided below.
Q4: What are the common causes of small molecule degradation in cell culture media?
A4: Several factors can contribute to the degradation of a small molecule inhibitor in cell culture media. These include:
-
Hydrolysis: Reaction with water, which can be pH-dependent.
-
Oxidation: Reaction with oxygen, which can be catalyzed by components in the media or by light.
-
Enzymatic degradation: Metabolism by enzymes present in serum supplements (e.g., fetal bovine serum) or secreted by the cells.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the media.[3]
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in cell culture medium over time to determine its stability.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Preparation of Media Samples:
-
Prepare two sets of your cell culture medium: one with your standard serum concentration and one without serum.
-
Spike both media preparations with this compound to a final concentration relevant to your experiments (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a "time zero" (T=0) sample by immediately taking an aliquot from each media preparation.
-
Incubate the remaining media preparations in a cell culture incubator at 37°C and 5% CO2.
-
-
Sample Collection:
-
Collect aliquots from each media preparation at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
For each time point, transfer an aliquot (e.g., 500 µL) to a clean microcentrifuge tube.
-
-
Sample Preparation for HPLC:
-
To precipitate proteins that may interfere with the analysis, add an equal volume of cold acetonitrile to each media aliquot.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Column: Use a C18 analytical column.
-
Flow Rate: Set a flow rate of 1.0 mL/min.[4]
-
Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (this may need to be determined empirically or from supplier data).
-
Injection Volume: Inject an equal volume of each prepared sample.
-
Standard Curve: Prepare a standard curve of this compound in the same media/acetonitrile mixture to accurately quantify the concentration in your samples.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each time point.
-
Use the standard curve to calculate the concentration of this compound at each time point.
-
Plot the percentage of remaining this compound against time to visualize its degradation profile.
-
Illustrative Data Presentation:
The results from your stability study can be summarized in the following tables:
Table 1: Stability of this compound in Cell Culture Medium without Serum
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 8.2 | 82 |
| 48 | 7.0 | 70 |
| 72 | 5.9 | 59 |
Table 2: Stability of this compound in Cell Culture Medium with 10% FBS
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.9 | 79 |
| 24 | 6.5 | 65 |
| 48 | 4.8 | 48 |
| 72 | 3.2 | 32 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or low signal of this compound at T=0 | - Incomplete dissolution of the compound.- Adsorption to plasticware. | - Visually inspect the stock solution for any precipitate.- Use low-adhesion microcentrifuge tubes.[3]- Prepare a fresh stock solution. |
| Rapid loss of this compound in media with serum | - Enzymatic degradation by components in the serum. | - Perform the experiment with heat-inactivated serum.- Consider using a serum-free medium if your cell line permits. |
| Inconsistent results between experiments | - Inconsistent storage and handling of stock solutions.- Variation in media batches or serum quality. | - Aliquot stock solutions to avoid freeze-thaw cycles.[1][2]- Use the same batch of media and serum for all related experiments. |
| Appearance of new peaks in the HPLC chromatogram | - Degradation of this compound into new products. | - This confirms degradation. If possible, use LC-MS/MS to identify the degradation products. |
Visualizations
References
Technical Support Center: CDK5-IN-4 Immunoprecipitation Kinase Assay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CDK5-IN-4 in immunoprecipitation (IP) kinase assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during CDK5 IP-kinase assays, categorized by issue.
Category 1: No or Weak Kinase Signal
Q1: Why is there no detectable kinase activity, even in my positive control?
A: This issue often points to a problem with one of the core components of the assay. Several factors could be at play:
-
Inactive Kinase: The immunoprecipitated CDK5 may be inactive or not present. Ensure your target protein is expressed in the cell or tissue sample by checking relevant literature or performing a preliminary Western blot on the input lysate.[1][2]
-
Degraded Reagents: Key reagents such as ATP or the kinase substrate (e.g., Histone H1) may have degraded. It is recommended to use fresh stocks of ATP and substrates for each experiment.
-
Suboptimal Lysis Buffer: The lysis buffer may be disrupting the interaction between CDK5 and its necessary activators, p35 or p39.[3][4] Use a milder lysis buffer containing non-ionic detergents like NP-40 and avoid harsh ionic detergents like SDS unless absolutely necessary.[5]
-
Protease/Phosphatase Activity: Protein degradation during sample preparation can reduce yield. Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use and keep samples on ice or at 4°C.[1][5]
Q2: I can see my immunoprecipitated CDK5 on a Western blot, but there is no kinase activity. What could be the cause?
A: This common issue suggests that while the protein has been successfully pulled down, its enzymatic function is compromised.
-
Antibody Interference: The antibody used for immunoprecipitation might be binding to the catalytic domain of CDK5, sterically hindering its ability to phosphorylate the substrate. If this is suspected, test a different CDK5 antibody that targets a different epitope.[6]
-
Denaturing Conditions: Harsh washing conditions with high salt or detergent concentrations can denature the kinase.[3][4] Optimize your wash buffer to be stringent enough to remove non-specific proteins but gentle enough to maintain CDK5's native conformation.
-
Missing Activator: CDK5 requires association with an activator protein (p35 or p39) for its kinase activity.[7][8] The experimental conditions may have disrupted this complex. Ensure your lysis and wash buffers are designed to preserve protein-protein interactions.[4]
Category 2: High Background Signal
Q1: My negative controls (e.g., beads-only, no-enzyme) show high levels of phosphorylation. How can I reduce this background?
A: High background can obscure true results and is typically caused by non-specific binding or contaminating enzymes.
-
Non-Specific Binding to Beads: Proteins can bind non-specifically to the Protein A/G agarose or sepharose beads. To mitigate this, pre-clear your lysate by incubating it with beads for 30-60 minutes before adding the primary antibody.[5] Additionally, blocking the beads with 1% BSA for an hour before use can be effective.[2][5]
-
Insufficient Washing: Inadequate washing of the immunoprecipitated complex is a frequent cause of high background. Increase the number of wash steps (3-5 times) and/or the stringency of the wash buffer.[5][9] Transferring the beads to a fresh tube before the final wash can also help avoid carry-over contamination.[9]
-
Contaminating Kinases: The cell lysate may contain other kinases that non-specifically bind to the beads or the antibody, phosphorylating the substrate. Pre-clearing the lysate is the most effective way to remove these contaminants.
Category 3: Issues with this compound Inhibitor
Q1: this compound is not inhibiting kinase activity, even at concentrations where it is expected to be effective. Why might this be happening?
A: When a known inhibitor fails to work in vitro, it often relates to the specific assay conditions.
-
High ATP Concentration: Most kinase inhibitors, including this compound, are ATP-competitive. If the concentration of ATP in your kinase assay is too high, it will outcompete the inhibitor.[10] For optimal results, use an ATP concentration that is close to the Michaelis-Menten constant (Km) for CDK5.
-
Inhibitor Degradation or Precipitation: Ensure that the inhibitor stock is fresh and has been stored correctly. Some compounds can be unstable or may precipitate out of solution, especially after multiple freeze-thaw cycles.
-
Incorrect Assay Buffer Components: Components in the kinase assay buffer could interfere with the inhibitor's activity. For example, high concentrations of proteins like BSA could potentially sequester the inhibitor.[11]
Quantitative Data for CDK5 Inhibitors
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50). These values are highly dependent on assay conditions, particularly the ATP concentration. Below is a table summarizing the IC50 values for known CDK inhibitors for comparison.
| Inhibitor | Target(s) | IC50 (µM) | Assay Conditions / Notes |
| This compound | Hypothetical | To be determined experimentally | Potency is expected to be in the nanomolar range for CDK5. |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7 | 0.2 - 0.5 | A broad-spectrum purine inhibitor.[12] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 0.001 - 0.004 | A highly potent inhibitor with low nanomolar IC50 values.[13] |
| Olomoucine | CDK1, CDK2, CDK5 | 3 - 7 | A selective CDK5 inhibitor.[12] |
Experimental Protocol: CDK5 Immunoprecipitation Kinase Assay
This protocol provides a general framework for assessing CDK5 activity and its inhibition by this compound. Optimization may be required for specific cell types or tissues.
1. Preparation of Cell Lysate
-
Wash cell monolayers twice with ice-cold PBS.
-
Add ice-cold Cdk5 Lysis Buffer (50 mM Tris-HCl pH 7.5, 250 mM NaCl, 0.1% NP-40, 5 mM EDTA) supplemented with fresh protease and phosphatase inhibitors.[3][4]
-
Scrape cells and transfer the suspension to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Immunoprecipitation of CDK5
-
Dilute the cell lysate to approximately 1 mg/mL with lysis buffer.
-
Optional (Pre-clearing): Add 20 µL of Protein A/G bead slurry to 500 µg of lysate. Rock for 1 hour at 4°C. Centrifuge and discard the bead pellet.
-
Add 2-4 µg of a CDK5 antibody validated for IP to the (pre-cleared) lysate.[3]
-
Incubate with gentle rocking for 2 hours to overnight at 4°C.
-
Add 50 µL of Protein A/G bead slurry and continue to rock for another 1-2 hours at 4°C.[14]
3. Washing the Immunocomplex
-
Centrifuge the tubes at 2,500 x g for 2 minutes at 4°C to pellet the beads.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of Cdk5 Lysis Buffer, followed by one wash with 1 mL of Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) to equilibrate the complex.[3][14]
4. In Vitro Kinase Reaction
-
After the final wash, resuspend the bead pellet in 30 µL of Kinase Assay Buffer.
-
Add 5 µg of a suitable substrate (e.g., Histone H1).[4]
-
For inhibitor studies, add this compound at the desired final concentration (prepare a vehicle control with DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP mix containing 50 µM cold ATP and 5-10 µCi of [γ-³²P]ATP.[14]
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.[4][14]
5. Analysis
-
Stop the reaction by adding 20 µL of 4x Laemmli SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute proteins and denature them.
-
Separate the proteins by SDS-PAGE.
-
Transfer the gel to a nitrocellulose or PVDF membrane.
-
Visualize the phosphorylated substrate via autoradiography. To confirm equal loading of immunoprecipitated CDK5, the same membrane can be probed with a CDK5 antibody for Western blotting.[4]
Visual Guides and Workflows
CDK5 Signaling Pathway and Inhibition
Caption: Simplified CDK5 signaling pathway showing activation, substrate phosphorylation, and the point of inhibition by this compound.
Experimental Workflow for IP-Kinase Assay
Caption: Step-by-step experimental workflow for the CDK5 immunoprecipitation (IP) kinase assay.
Troubleshooting Decision Tree
Caption: A logical workflow to help diagnose and resolve common issues in the CDK5 IP-kinase assay.
References
- 1. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 2. Immunoprecipitation Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. researchgate.net [researchgate.net]
- 4. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
Technical Support Center: Troubleshooting Inconsistent Results with CDK5-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the multi-kinase inhibitor, CDK5-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, type-II multi-kinase inhibitor. While it targets Cyclin-Dependent Kinase 5 (CDK5), it also demonstrates inhibitory activity against several other kinases. This multi-target profile is crucial to consider when interpreting experimental outcomes.[1][2]
Q2: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentrations (IC50) are essential for determining appropriate experimental concentrations. The known values for this compound are summarized below.
| Kinase | IC50 (µM) |
| GSK-3α | 0.98 |
| CDK9 | 1.76 |
| GSK-3β | 4.00 |
| CDK2 | 6.24 |
| CDK5 | 9.8 |
| Data sourced from MedChemExpress.[1][2] |
Q3: Why am I seeing variable results between my repeat experiments using this compound?
Inconsistent results with kinase inhibitors can arise from a variety of factors, broadly categorized as compound-related, assay-related, or biological.[3] It is critical to systematically evaluate each of these potential sources of variability.
Q4: Could the high intracellular ATP concentration be affecting the potency of this compound in my cell-based assays?
Yes, this is a common reason for discrepancies between in vitro and cellular assays for ATP-competitive inhibitors.[4][5] The intracellular concentration of ATP is significantly higher (millimolar range) than the ATP concentrations typically used in in-vitro kinase assays (micromolar range).[5][6] This high level of endogenous ATP can outcompete the inhibitor for binding to the kinase's ATP pocket, leading to a reduction in apparent potency in a cellular environment.[4]
Q5: What are some common causes of inconsistent results in kinase assays in general?
Common issues include pipetting inaccuracies, poor compound solubility or stability in the assay medium, variable enzyme activity, and "edge effects" in microplates.[3] Additionally, the specific conformation of the kinase and the presence of cofactors like magnesium ions can influence inhibitor potency.[6][7]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability across replicate wells often points to technical inconsistencies in the experimental setup.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[3] | Reduced well-to-well variability and more consistent data. |
| Compound Precipitation | Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound under your final assay conditions. | Ensures the compound is fully dissolved and the concentration is accurate. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and incubation conditions.[3] | Minimized variability caused by environmental factors across the plate. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. | Uniform reaction times across all wells, leading to more consistent results. |
Issue 2: Discrepancy Between In-Vitro and Cell-Based Assay Results
A common challenge is observing potent inhibition in a biochemical assay but reduced or inconsistent activity in a cellular context.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Intracellular ATP | Perform in-vitro kinase assays with ATP concentrations that mimic physiological levels (e.g., 1-5 mM) to better predict cellular potency.[5] | A more accurate assessment of the inhibitor's potency in a cellular environment. |
| Off-Target Effects | Given that this compound is a multi-kinase inhibitor, the observed cellular phenotype may be a composite of inhibiting multiple targets.[1][2] Consider using more selective inhibitors for other identified targets (GSK-3, CDK9, CDK2) as controls to dissect the contribution of each. Perform kinome profiling to identify the full range of targets.[8] | A clearer understanding of whether the observed phenotype is due to CDK5 inhibition or off-target effects. |
| Cell Permeability | If using a cell-based assay, ensure the inhibitor is cell-permeable. Low permeability will result in a weaker than expected effect. | Confirmation that the inhibitor is reaching its intracellular target. |
| Inhibitor Instability | Check the stability of this compound in your cell culture media at 37°C over the time course of your experiment.[8] | Assurance that the observed effects are due to the active compound and not its degradation products. |
| Cell Line-Specific Effects | Test the inhibitor in multiple cell lines to determine if the inconsistent effects are specific to a particular cellular context.[8] | Identification of cell-type-dependent responses to the inhibitor. |
Signaling Pathways and Workflows
CDK5 Signaling Pathway
Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the CDK family, primarily active in post-mitotic neurons. Its activity is dependent on association with its regulatory subunits, p35 or p39.[9] Aberrant cleavage of p35 to p25 leads to hyperactivation of CDK5, which is implicated in the pathology of several neurodegenerative diseases.[10][11] CDK5 phosphorylates a wide array of substrates involved in neuronal migration, cytoskeletal dynamics, and synaptic plasticity.[12][13]
Caption: Simplified CDK5 signaling pathway showing normal and aberrant activation.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose the source of variability in your experiments with this compound.
Caption: A stepwise workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
General Protocol for an In-Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a biochemical assay. Specific concentrations and incubation times should be optimized for your particular experimental system.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of recombinant active CDK5/p25, a suitable substrate (e.g., Histone H1), and ATP.
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a microplate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add the recombinant CDK5/p25 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the phosphorylation of the substrate using a suitable detection method (e.g., radiometric assay using [γ-³²P]ATP, fluorescence-based assay, or luminescence-based assay that measures ATP consumption).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Factors influencing the inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A kinase of many talents: non-neuronal functions of CDK5 in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK5 Monoclonal Antibody (4E4) (MA5-17053) [thermofisher.com]
addressing CDK5-IN-4 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using the multikinase inhibitor, CDK5-IN-4. The information is designed to address common issues, particularly the precipitation of stock solutions, to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is difficult to dissolve. What is the recommended solvent?
A1: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. It is advisable to use fresh, anhydrous DMSO to ensure the best solubility and stability of the compound.
Q2: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. Is this normal and how can I prevent it?
A2: Yes, it is a common issue for many small molecule inhibitors, including this compound, to precipitate when a concentrated DMSO stock is diluted into an aqueous environment. This occurs because the compound is significantly less soluble in aqueous solutions than in DMSO.
To prevent precipitation, a stepwise dilution approach is recommended. Instead of a single large dilution, perform a series of smaller, sequential dilutions. Additionally, ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation. Gentle vortexing or mixing during dilution can also help.
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: While the absolute maximum solubility in DMSO is high, it is best practice to prepare a stock solution at a concentration that is practical for your experimental needs and minimizes the volume of DMSO added to your final assay. A common starting point for a high-concentration stock is 10 mM. However, always ensure the compound is fully dissolved at your chosen concentration.
Q4: How should I store my this compound stock solution to prevent degradation and precipitation?
A4: To maintain the integrity and stability of your this compound stock solution, it is crucial to store it properly. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q5: Can I sonicate or gently warm my this compound solution if I see precipitation?
A5: Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid in the dissolution of this compound if precipitation is observed. However, it is important to do this carefully and for a short period to avoid potential degradation of the compound. Always visually inspect the solution to ensure it has completely redissolved before use.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.
Problem: Precipitate is observed in the this compound stock solution upon preparation or after storage.
Troubleshooting Workflow
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation and storage of this compound solutions.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Use fresh, anhydrous grade for best results. |
| Recommended Stock Concentration | 10 mM | A higher concentration may be possible, but this is a common and effective starting point. |
| Storage of Powder | -20°C (3 years), 4°C (2 years) | Store in a dry, dark place. |
| Storage of Stock Solution | -80°C (6 months), -20°C (1 month) | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO in Aqueous Solution | < 0.5% | To avoid cellular toxicity and precipitation. A solvent control should be included in experiments. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a stable 10 mM stock solution of this compound.
Materials:
-
This compound (Molecular Weight: 449.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 449.48 g/mol * 1000 mg/g * 1 mL = 4.4948 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 4.5 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, you may sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for a short period.
-
-
Aliquot and Store:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
CDK5 Signaling Pathway Overview
CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. Its activity is primarily regulated by its binding to non-cyclin activators, p35 and p39. Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases. This compound acts as an inhibitor of this kinase.
Validation & Comparative
Validating the Inhibitory Effect of CDK5-IN-4 on CDK5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CDK5 inhibitor, CDK5-IN-4, alongside other known CDK5 inhibitors, Roscovitine and Dinaciclib. The information presented is intended to offer an objective overview of their performance based on available experimental data.
Inhibitory Activity of this compound and a Comparison with Alternatives
This compound is a recently identified multikinase inhibitor that targets Cyclin-Dependent Kinase 5 (CDK5), a key enzyme implicated in various cellular processes, including neuronal development and oncogenesis. Experimental data demonstrates its inhibitory potential against CDK5 and several other kinases. For a comprehensive evaluation, its inhibitory concentration (IC50) is compared with that of two well-established CDK5 inhibitors, Roscovitine and Dinaciclib.
| Inhibitor | CDK5 IC50 | Other Kinase IC50s | Reference(s) |
| This compound | 9.8 µM | GSK-3α: 0.98 µM, GSK-3β: 4.00 µM, CDK9: 1.76 µM, CDK2: 6.24 µM | [1] |
| Roscovitine | 0.16 µM | Cdc2 (CDK1): 0.65 µM, CDK2: 0.7 µM | [2] |
| Dinaciclib | 1 nM | CDK2: 1 nM, CDK1: 3 nM, CDK9: 4 nM |
Summary of Inhibitory Activity:
As indicated in the table, Dinaciclib is the most potent inhibitor of CDK5 with an IC50 in the nanomolar range. Roscovitine also demonstrates significant potency with a sub-micromolar IC50 value. This compound exhibits a lower potency for CDK5 with an IC50 in the micromolar range. However, it is noteworthy that this compound also potently inhibits GSK-3α at a sub-micromolar concentration. The choice of inhibitor would therefore depend on the specific research application, considering the desired potency and kinase selectivity.
Experimental Protocols for Validating CDK5 Inhibition
The following is a representative protocol for an in vitro kinase assay to determine the inhibitory effect of a compound on CDK5 activity. This protocol is based on commonly used radiometric methods.
In Vitro CDK5 Kinase Inhibition Assay (Radiometric)
Objective: To quantify the inhibitory activity of a test compound (e.g., this compound) against CDK5 by measuring the phosphorylation of a substrate.
Materials:
-
Recombinant active CDK5/p25 complex
-
Histone H1 (as a substrate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the Kinase Assay Buffer, recombinant CDK5/p25 enzyme, and the substrate (Histone H1).
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.
-
Incubate the reaction at 30°C for a specific duration (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
-
Stopping the Reaction and Sample Spotting:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated Histone H1 will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials containing scintillation cocktail.
-
Measure the amount of radioactivity incorporated into the Histone H1 substrate using a scintillation counter.
-
-
Data Analysis:
-
The radioactivity counts are proportional to the CDK5 kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CDK5 activity, by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow of an in vitro radiometric kinase assay to determine CDK5 inhibition.
Caption: Simplified signaling pathway of CDK5 activation and its inhibition.
References
A Head-to-Head In Vitro Comparison: CDK5-IN-4 vs. Roscovitine
For researchers in neurobiology, oncology, and drug discovery, the selective inhibition of Cyclin-Dependent Kinase 5 (CDK5) remains a critical area of investigation. This guide provides an objective in vitro comparison of two prominent CDK5 inhibitors: CDK5-IN-4 and Roscovitine. We present a synthesis of their biochemical profiles, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Biochemical Potency and Selectivity
The in vitro inhibitory activities of this compound and Roscovitine have been characterized against a panel of kinases, revealing distinct potency and selectivity profiles. While both compounds effectively inhibit CDK5, their off-target effects differ significantly.
| Target Kinase | This compound IC50 (µM) [1] | Roscovitine IC50 (µM) |
| CDK5/p25 | 9.8 | 0.16[1] |
| CDK1/cyclin B | Not Reported | 0.65[1] |
| CDK2/cyclin A | 6.24 | 0.7[1] |
| CDK2/cyclin E | Not Reported | 0.7[1] |
| CDK7/cyclin H | Not Reported | 0.49 |
| CDK9 | 1.76 | Not Reported |
| GSK-3α | 0.98 | Not Reported |
| GSK-3β | 4.00 | Not Reported |
Key Observations:
-
Potency: Roscovitine demonstrates significantly higher potency against CDK5/p25 (IC50 of 0.16 µM) compared to this compound (IC50 of 9.8 µM)[1].
-
Selectivity: Roscovitine exhibits broad activity against several cyclin-dependent kinases, including CDK1, CDK2, and CDK7[1]. In contrast, this compound, while less potent against CDK5, shows notable inhibitory activity against GSK-3α/β and CDK9, suggesting a different off-target profile[1].
Signaling Pathway Context
CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes. Its activity is tightly regulated by its binding to activators like p35. Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancers.
References
Comparative Guide to Selective CDK5 Inhibitors: CDK5-IN-4 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CDK5-IN--4 with other notable selective Cyclin-Dependent Kinase 5 (CDK5) inhibitors, including Roscovitine, Dinaciclib, Flavopiridol, and TG02 (Zotiraciclib). The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.
Introduction to CDK5 Inhibition
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes. Unlike other CDKs, CDK5 is not directly involved in cell cycle regulation but is activated by its binding partners, p35 and p39. Under neurotoxic conditions, p35 can be cleaved into p25, leading to prolonged and aberrant CDK5 activation, which is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, dysregulated CDK5 activity has been linked to various cancers, making it an attractive therapeutic target. This guide focuses on small molecule inhibitors designed to selectively target CDK5.
Quantitative Comparison of CDK5 Inhibitors
The following table summarizes the in vitro kinase inhibitory potency (IC50) of CDK5-IN-4 and other selective CDK5 inhibitors against CDK5 and a panel of other kinases. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | CDK5 IC50 | Other Kinase IC50s | Reference(s) |
| This compound | 9.8 µM | GSK-3α: 0.98 µM, GSK-3β: 4.00 µM, CDK9: 1.76 µM, CDK2: 6.24 µM | [1] |
| Roscovitine | 0.16 µM | CDK1/cyclin B: 0.65 µM, CDK2/cyclin A: 0.7 µM, CDK2/cyclin E: 0.7 µM, ERK1: 34 µM, ERK2: 14 µM | [2][3] |
| Dinaciclib | 1 nM | CDK2: 1 nM, CDK1: 3 nM, CDK9: 4 nM | [4][5] |
| Flavopiridol | ~20-100 nM (pan-CDK) | CDK1: ~40 nM, CDK2: ~40 nM, CDK4: ~40 nM, CDK6: ~40 nM, CDK9: ~20-100 nM | [6][7][8] |
| TG02 (Zotiraciclib) | 4 nM | CDK1: 9 nM, CDK2: 5 nM, CDK9: 3 nM, JAK2: 19 nM, FLT3: 19 nM | [9] |
Experimental Protocols
Detailed methodologies for key in vitro kinase assays are provided below to ensure reproducibility and aid in the interpretation of the presented data.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), the CDK5/p25 enzyme, the substrate (e.g., a specific peptide or protein), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
-
Data Analysis:
LanthaScreen™ Eu Kinase Binding Assay
This TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the inhibitor.
Protocol:
-
Assay Preparation:
-
Prepare solutions of the CDK5/p25 kinase, a europium-labeled anti-tag antibody (e.g., anti-GST), and a fluorescently labeled ATP-competitive tracer in kinase buffer.
-
-
Inhibitor Addition:
-
Serially dilute the test inhibitor in the appropriate buffer.
-
Add the diluted inhibitor or a DMSO control to the assay plate.
-
-
Reaction Assembly:
-
Add the kinase/antibody mixture to the wells containing the inhibitor.
-
Add the tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at 615 nm for europium and 665 nm for the tracer).
-
-
Data Analysis:
Z'-LYTE™ Kinase Assay
This FRET-based assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the CDK5/p25 enzyme, a FRET-peptide substrate, and the test inhibitor in the appropriate kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add a site-specific protease (Development Reagent) to the reaction. This protease will cleave the non-phosphorylated peptide substrate, disrupting the FRET. Phosphorylation protects the peptide from cleavage.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence of both the donor (Coumarin) and acceptor (Fluorescein) fluorophores using a fluorescence plate reader.
-
-
Data Analysis:
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the CDK5 signaling pathway and a typical experimental workflow for evaluating CDK5 inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Flavopiridol (Alvocidib) | 夫拉平度 | CDK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Kinase Selectivity of CDK5-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor CDK5-IN-4, focusing on its cross-reactivity with other kinases. The information is intended to assist researchers in evaluating its suitability for their studies and to provide a framework for understanding its polypharmacology.
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is atypically regulated compared to other members of the CDK family.[1][2] Unlike canonical CDKs that are activated by cyclins to control the cell cycle, CDK5 is primarily activated by p35 and p39 in post-mitotic neurons.[1][3] Its activity is crucial for neuronal development, migration, and synaptic plasticity.[1][2][3] Dysregulation of CDK5 activity has been implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in cancer, making it a significant therapeutic target.[1][4][5]
The development of selective CDK5 inhibitors is challenging due to the high degree of structural similarity within the ATP-binding pocket of the CDK family, particularly with CDK2.[6] This often leads to off-target effects and potential toxicities.[6] this compound is a potent, type-II multi-kinase inhibitor that targets CDK5.[7] This guide examines its selectivity profile based on available in vitro data.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against a panel of kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (μM) |
| GSK-3α | 0.98 |
| CDK9 | 1.76 |
| GSK-3β | 4.00 |
| CDK2 | 6.24 |
| CDK5 | 9.8 |
Data sourced from MedChemExpress.[7]
Based on this data, this compound is a multi-kinase inhibitor with the highest potency against GSK-3α and CDK9.[7] It is noteworthy that the IC50 for CDK5 is the highest among the tested kinases, indicating that it is less potent against CDK5 than the other listed off-targets.[7]
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, similar to what would be used to generate the data presented above.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Recombinant human kinases (e.g., CDK5/p25, CDK2/Cyclin A, CDK9/Cyclin T1, GSK-3α, GSK-3β)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs, synthetic peptide for GSK-3)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microtiter plates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microtiter plate.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding a solution of ATP (at or near the Km concentration for each kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Quantify the kinase activity. This can be done by measuring the amount of ADP produced, the amount of phosphorylated substrate, or the amount of remaining ATP.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining kinase selectivity and the signaling context of CDK5 and its off-targets.
Caption: Workflow for in vitro kinase inhibitor selectivity profiling.
Caption: Signaling pathways of CDK5 and kinases cross-reactive with this compound.
Discussion and Conclusion
The provided data indicates that this compound is a multi-kinase inhibitor.[7] While it is named for its activity against CDK5, it demonstrates greater potency against GSK-3α, CDK9, GSK-3β, and CDK2 in vitro.[7] This polypharmacology is a critical consideration for researchers using this compound as a chemical probe. When interpreting experimental results, the potent inhibition of these off-target kinases must be taken into account, as the observed phenotype may not be solely attributable to the inhibition of CDK5.
For studies aiming to specifically elucidate the function of CDK5, the use of additional, more selective inhibitors or genetic approaches such as siRNA or CRISPR-Cas9-mediated knockout would be advisable to validate findings obtained with this compound. Understanding the cross-reactivity profile of kinase inhibitors is essential for the accurate interpretation of experimental data and for the development of safer and more effective therapeutics.
References
- 1. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Gene - CDK5 [maayanlab.cloud]
- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Efficacy of CDK5-IN-4 and Alternative CDK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical Cyclin-dependent kinase 5 (CDK5) inhibitor, CDK5-IN-4, with alternative CDK5 inhibitors. The focus is on in vivo efficacy, supported by available experimental data. Due to the limited public availability of in vivo studies specifically on "this compound," this guide utilizes data from a closely related aminopyrazole-based CDK5 inhibitor, 25-106 , as a surrogate for in vivo performance assessment. This comparison aims to equip researchers with the necessary information to make informed decisions for their drug development and research endeavors.
Overview of this compound and Alternatives
This compound is a potent multi-kinase inhibitor that targets CDK5, as well as GSK-3α, GSK-3β, CDK9, and CDK2[1]. While its primary application is suggested for glioblastoma research, a lack of published in vivo studies necessitates a comparative look at other well-documented CDK5 inhibitors. This guide will compare this compound/25-106 with three other major classes of CDK5 inhibitors: the purine analog Roscovitine , the potent multi-CDK inhibitor Dinaciclib , the semi-synthetic flavonoid Flavopiridol , and peptide-based inhibitors .
Comparative In Vivo Efficacy
The following tables summarize the available quantitative data on the in vivo efficacy of this compound's surrogate, 25-106, and its alternatives in various preclinical models.
Table 1: In Vivo Efficacy of this compound Surrogate (25-106) in a Neurological Model
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| 25-106 | Mice | 50 mg/kg, single I.V. injection | Significantly reduced phosphorylation of the CDK5 substrate synapsin I in the striatum at 2 and 24 hours post-injection. | [2][3] |
Table 2: Comparative In Vivo Efficacy of Alternative CDK5 Inhibitors in Oncology Models
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Roscovitine | Glioblastoma (orthotopic) | Wistar rats | Not specified | Enhanced chemosensitivity to temozolomide, suppressed tumor growth, reduced angiogenesis. | |
| Therapy-resistant breast cancer (xenograft) | Mice | 100 mg/kg | Attenuated tumor growth. | ||
| Dinaciclib | T-cell acute lymphoblastic leukemia (xenograft) | Mice | Not specified | Extended survival of mice. | |
| Cholangiocarcinoma (xenograft) | Mice | Not specified | Significantly suppressed tumor growth. | ||
| Nonseminomatous testicular cancer (xenograft) | Zebrafish embryos | Not specified | Reduced tumor area, increased efficacy of cisplatin. | ||
| Flavopiridol | Bladder cancer (orthotopic) | Rats | 0.1 mg/kg, 3 times weekly for 3 weeks | 7 out of 12 animals were tumor-free; trend towards lower tumor stage and grade. | |
| Anaplastic thyroid cancer (patient-derived xenograft) | Mice | Not specified | Decreased tumor weight and volume. |
Table 3: Comparative In Vivo Efficacy of Peptide-Based CDK5 Inhibitors in Neurodegenerative Disease Models
| Inhibitor | Disease Model | Animal Model | Key Efficacy Readouts | Reference |
| CIP (Cdk5 Inhibitory Peptide) | p25-overexpressing mice (Alzheimer's model) | Transgenic mice | Reduced tau and amyloid pathologies, reversed brain atrophy and cognitive decline. | |
| MPTP-induced Parkinson's disease model | Mice | Prevented dopaminergic neuron loss. | ||
| Cdk5i peptide | CK-p25 mice (neurodegeneration model) | Transgenic mice | Ameliorated brain pathologies and improved cognition. | |
| Tau P301S mice (tauopathy model) | Transgenic mice | Ameliorated tauopathy. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
CDK5 Signaling Pathway
General Experimental Workflow for In Vivo Xenograft Studies
Experimental Protocols
The following are generalized protocols for key experiments cited in the validation of CDK5 inhibitors in vivo. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
Orthotopic Glioblastoma Xenograft Mouse Model
This protocol describes the establishment of a brain tumor model that closely mimics human glioblastoma.
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG) are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used as hosts.
-
Intracranial Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Secure the mouse in a stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole at a predetermined stereotactic coordinate in the cerebral cortex.
-
Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of sterile PBS) into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment and Endpoint: Once tumors are established, randomize mice into treatment and control groups and administer the CDK5 inhibitor or vehicle according to the desired dosing schedule. Monitor animal health and tumor progression. The experimental endpoint is typically reached when tumors in the control group reach a predetermined size or when animals show signs of neurological deficit.
Western Blot Analysis of Phosphorylated Proteins in Tumor Tissue
This protocol is for assessing the in vivo target engagement of CDK5 inhibitors by measuring the phosphorylation status of CDK5 substrates.
-
Sample Preparation:
-
Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the CDK5 substrate of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein stain) to determine the relative levels of the phosphorylated protein.
Immunohistochemistry (IHC) of Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Sections
This protocol allows for the visualization of protein expression and localization within the tumor microenvironment.
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin wax.
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome and mount on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against the protein of interest (e.g., CDK5, a proliferation marker like Ki-67, or an apoptosis marker like cleaved caspase-3) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
-
Analysis: Examine the stained sections under a microscope to assess the intensity and localization of the protein of interest.
Conclusion
While in vivo efficacy data for this compound is not yet publicly available, the promising results from its close analog, 25-106, in a neurological model suggest its potential for in vivo activity. The extensive preclinical in vivo data for alternative CDK5 inhibitors such as Roscovitine, Dinaciclib, Flavopiridol, and peptide-based inhibitors demonstrate the therapeutic potential of targeting CDK5 in both oncology and neurodegenerative diseases. This guide provides a framework for comparing these inhibitors and offers detailed protocols to aid researchers in their own in vivo validation studies. The choice of a specific CDK5 inhibitor will ultimately depend on the specific research question, the disease model, and the desired selectivity profile.
References
- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of CDK5-IN-4 and Dinaciclib for Preclinical Research
In the landscape of kinase inhibitor research, particularly for therapeutic areas involving cell cycle regulation and neurodegenerative diseases, Cyclin-Dependent Kinase 5 (CDK5) has emerged as a significant target. This guide provides a detailed comparison of two inhibitors, CDK5-IN-4 and dinaciclib, focusing on their inhibitory potency (IC50), kinase selectivity, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool compound for their preclinical studies.
Inhibitory Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and dinaciclib against CDK5 and a panel of other kinases, providing insight into their relative potency and selectivity. Dinaciclib emerges as a significantly more potent inhibitor of CDK5, with activity in the low nanomolar range, whereas this compound exhibits micromolar potency.
| Kinase Target | This compound IC50 | Dinaciclib IC50 |
| CDK5 | 9.8 µM[1][2] | 1 nM [3] |
| CDK1 | - | 3 nM[3] |
| CDK2 | 6.24 µM[1][2] | 1 nM[3] |
| CDK9 | 1.76 µM[1][2] | 4 nM[3] |
| GSK-3α | 0.98 µM[1][2] | - |
| GSK-3β | 4.00 µM[1][2] | - |
"-" indicates data not available from the searched sources.
Understanding the CDK5 Signaling Pathway
CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes.[] Unlike canonical cyclins, CDK5 is activated by binding to its regulatory subunits, p35 or p39.[3] The activated CDK5/p35 complex phosphorylates a variety of downstream substrates, influencing pathways related to cell motility, apoptosis, and cell cycle progression.[3] Dysregulation of CDK5 activity has been implicated in neurodegenerative diseases and cancer.[3][]
Experimental Protocols
The determination of IC50 values is paramount for characterizing kinase inhibitors. Below is a generalized protocol for an in vitro kinase assay, which forms the basis for generating the comparative data presented in this guide.
Objective: To determine the concentration of an inhibitor (this compound or dinaciclib) required to inhibit 50% of the activity of the target kinase (CDK5).
Materials:
-
Recombinant CDK5/p25 enzyme
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Peptide substrate (e.g., a biotinylated peptide derived from histone H1)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods)
-
Test inhibitors (this compound, dinaciclib) at various concentrations
-
96-well or 384-well plates
-
Detection reagents (e.g., for ADP-Glo™, LanthaScreen™, or filter-binding assays)
-
Plate reader (scintillation counter, luminescence reader, or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the recombinant CDK5/p25 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the diluted test inhibitors to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells without enzyme (background).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will vary based on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add reagents that convert the ADP produced by the kinase reaction into a luminescent signal.
-
Fluorescence-based Assay (e.g., LanthaScreen™): Use a tracer that competes with the inhibitor for binding to the kinase, resulting in a change in Fluorescence Resonance Energy Transfer (FRET).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This guide highlights the substantial difference in potency between this compound and dinaciclib as CDK5 inhibitors. Dinaciclib is a highly potent, low-nanomolar inhibitor of CDK5, also demonstrating strong activity against other key cell cycle CDKs. In contrast, this compound is a micromolar inhibitor of CDK5 with additional activity against GSK-3 kinases. The choice between these two compounds will depend on the specific requirements of the planned research. For studies requiring potent and selective inhibition of CDK1, CDK2, CDK5, and CDK9, dinaciclib is the superior choice. For investigations where broader kinase inhibition, including GSK-3, is desired or where a lower potency inhibitor is sufficient, this compound may be considered. Researchers should always consider the kinase selectivity profile when interpreting experimental results.
References
Target Validation of CDK5 Inhibitors: A Comparative Guide Using the Cellular Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cyclin-dependent kinase 5 (CDK5) is a crucial regulator of neuronal signal transduction and is implicated in various neuropsychiatric and neurodegenerative conditions, as well as in some cancers.[1][2] Consequently, the development of potent and selective CDK5 inhibitors is a significant area of therapeutic research. A critical step in the preclinical development of any kinase inhibitor is the confirmation of target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful biophysical method to unequivocally demonstrate that a compound binds to its intended target protein in intact cells or tissue samples.[3][4]
This guide provides a comparative overview of the target validation of prominent CDK5 inhibitors using the principles of CETSA. As information regarding a specific compound designated "CDK5-IN-4" is not publicly available, this document will focus on well-characterized CDK5 inhibitors—Dinaciclib, Roscovitine, and Flavopiridol—to illustrate the application of CETSA in assessing target engagement and selectivity.
Comparison of CDK5 Inhibitors
The following table summarizes the inhibitory activity of Dinaciclib, Roscovitine, and Flavopiridol against CDK5 and other cyclin-dependent kinases. This data highlights the differences in potency and selectivity among these compounds.
| Compound | CDK5 IC50 (nM) | Other CDK Targets (IC50 in nM) | Key Characteristics |
| Dinaciclib | 1 | CDK1 (3), CDK2 (1), CDK9 (4)[5] | A potent, multi-CDK inhibitor with significant clinical activity in some cancers.[6] |
| Roscovitine | 160 | CDK1/cdc2 (650), CDK2 (700)[7][8] | A purine derivative, one of the earlier selective CDK inhibitors, but with lower potency compared to newer compounds.[7] |
| Flavopiridol | ~100-300 (range) | CDK1, CDK2, CDK4, CDK6, CDK9 (in the range of 20-100)[9] | A synthetic flavonoid that acts as a pan-CDK inhibitor and has been explored in clinical trials for cancer.[10][11] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for CDK5 Target Engagement
The CETSA method is based on the principle that the thermal stability of a protein changes upon ligand binding.[3] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. This stabilization can be detected and quantified, providing direct evidence of target engagement.
1. Cell Culture and Compound Treatment:
-
Human cell lines with endogenous CDK5 expression (e.g., neuroblastoma cell lines like SH-SY5Y, or cancer cell lines where CDK5 is implicated) are cultured to ~80% confluency.
-
Cells are treated with the CDK5 inhibitor of interest (e.g., Dinaciclib) at various concentrations or with a vehicle control (e.g., DMSO) for a specified incubation period (typically 1-2 hours) at 37°C.
2. Thermal Challenge:
-
Following incubation, the intact cells in suspension or as adherent layers are subjected to a temperature gradient for a short duration (e.g., 3-5 minutes). A typical temperature range for screening is 40-70°C.
-
The heating step is performed using a PCR machine or other temperature-controlled blocks.
3. Cell Lysis and Separation of Soluble and Aggregated Proteins:
-
After the heat challenge, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
The cell lysates are then centrifuged at high speed (e.g., >15,000 x g) to pellet the denatured and aggregated proteins.
4. Protein Quantification and Analysis:
-
The supernatant containing the soluble protein fraction is collected.
-
The amount of soluble CDK5 in the supernatant is quantified using standard protein detection methods, most commonly Western blotting with a specific anti-CDK5 antibody. Other high-throughput methods like ELISA or mass spectrometry-based proteomics can also be employed.[12]
-
The results are plotted as the fraction of soluble CDK5 as a function of temperature, generating a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and thus, target engagement.
Isothermal Dose-Response Fingerprint (ITDRF) CETSA:
To determine the potency of target engagement in a cellular environment, an isothermal dose-response (ITDR) CETSA can be performed. In this format, cells are treated with a range of inhibitor concentrations and then heated at a single, fixed temperature (chosen from the melting curve where a significant difference between treated and untreated samples is observed). The amount of soluble CDK5 is then plotted against the inhibitor concentration to generate a dose-response curve and determine an EC50 value for target engagement.[13]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the biological context of CDK5, the following diagrams have been generated using Graphviz (DOT language).
Caption: CETSA Experimental Workflow for CDK5 Target Validation.
Caption: Simplified CDK5 Signaling Pathway and Points of Inhibition.
Conclusion
The Cellular Thermal Shift Assay provides an indispensable tool for the validation of target engagement for small molecule inhibitors like those targeting CDK5. By directly measuring the interaction between a compound and its target protein within the complex environment of a living cell, CETSA offers a more physiologically relevant assessment of drug binding than traditional biochemical assays. While the specific compound "this compound" remains uncharacterized in public literature, the principles and methodologies described herein using well-known inhibitors like Dinaciclib, Roscovitine, and Flavopiridol provide a clear framework for researchers to validate the intracellular target engagement and selectivity of novel CDK5 inhibitors. This approach is crucial for making informed decisions in the drug discovery pipeline and for understanding the molecular mechanisms of action of potential therapeutics.
References
- 1. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 3. CETSA [cetsa.org]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Dinaciclib is a Novel Cyclin Dependent Kinase Inhibitor with Significant Clinical Activity in Relapsed and Refractory Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. | Semantic Scholar [semanticscholar.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Flavopiridol, a novel cyclin-dependent kinase inhibitor, in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of CDK5-IN-4 in Wild-Type vs. CDK5 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of CDK5-IN-4, a potent multikinase inhibitor, in wild-type cells versus a hypothetical scenario in CDK5 knockout cells. This comparison is based on the known targets of this compound and the established cellular consequences of CDK5 gene deletion.
Introduction to this compound
This compound is a type-II kinase inhibitor that potently targets Cyclin-dependent kinase 5 (CDK5). It also demonstrates inhibitory activity against Glycogen Synthase Kinase 3 alpha and beta (GSK-3α/β), Cyclin-dependent kinase 9 (CDK9), and Cyclin-dependent kinase 2 (CDK2).[1][2] Its potential as a therapeutic agent, particularly in the context of glioblastoma, is currently under investigation.[1][2]
The Role of CDK5 in Cellular Function
Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family, primarily active in post-mitotic neurons where it plays a crucial role in neuronal migration, development, and synaptic plasticity.[3][4] Unlike canonical CDKs, CDK5 is not activated by cyclins but by its regulatory partners, p35 and p39.[4][5] Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and some cancers.[4][5][6]
Effects of this compound in Wild-Type Cells
In wild-type cells, this compound is expected to primarily exert its effects through the inhibition of CDK5 and its other known targets. Given its efficacy against glioblastoma, it is likely that this compound impacts cell cycle progression, cell survival, and migration in cancer cells. The inhibition of GSK-3, CDK9, and CDK2 would also contribute to its overall cellular effects, potentially leading to cell cycle arrest and apoptosis.
Expected Effects of this compound in CDK5 Knockout Cells
CDK5 knockout in mice is embryonically lethal, highlighting the critical role of CDK5 in development, particularly in the formation of the central nervous system.[7][8] Cells lacking CDK5 exhibit severe defects in neuronal migration and architecture.[7][8]
In a hypothetical CDK5 knockout cell model, the direct effects of this compound via CDK5 inhibition would be absent. However, the inhibitor would still be active against its other targets: GSK-3α/β, CDK9, and CDK2. Therefore, in CDK5 knockout cells, the observed effects of this compound would be solely due to its off-target activities. This provides a unique model to dissect the specific contributions of CDK5 inhibition versus the inhibition of other kinases to the overall cellular phenotype induced by this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary and secondary targets.
| Target Kinase | IC50 (µM) |
| CDK5 | 9.8 |
| GSK-3α | 0.98 |
| GSK-3β | 4.00 |
| CDK9 | 1.76 |
| CDK2 | 6.24 |
[Data sourced from MedChemExpress][1][2]
Experimental Protocols
In Vitro Kinase Assay
To determine the IC50 values of this compound, a standard in vitro kinase assay can be performed.
Materials:
-
Recombinant human CDK5/p25, GSK-3α, GSK-3β, CDK9/cyclin T1, and CDK2/cyclin E1 enzymes.
-
This compound dissolved in DMSO.
-
Substrate peptides for each kinase (e.g., Histone H1 for CDK5).
-
[γ-³²P]ATP.
-
Kinase reaction buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and wash the wells to remove unincorporated ATP.
-
Measure the amount of incorporated ³²P in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
To assess the effect of this compound on cell viability in wild-type and CDK5 knockout cells.
Materials:
-
Wild-type and CDK5 knockout cell lines (e.g., glioblastoma cells).
-
This compound dissolved in DMSO.
-
Cell culture medium.
-
96-well cell culture plates.
-
MTT or similar cell viability reagent.
-
Plate reader.
Procedure:
-
Seed wild-type and CDK5 knockout cells in separate 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of CDK5 activation and its downstream effects, indicating the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 7. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Orthogonal Validation of CDK5-IN-4's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the orthogonal validation of the mechanism of action of CDK5-IN-4, a novel allosteric inhibitor of Cyclin-Dependent Kinase 5 (CDK5). Due to the current limited availability of public quantitative data for this compound, this document serves as a comprehensive template outlining the necessary experiments, presenting available data for alternative CDK5 inhibitors, and providing detailed protocols to facilitate the generation of comparative data.
Introduction to CDK5 and its Inhibition
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes. Its dysregulation and hyperactivity, often through the formation of a complex with p25 (a proteolytic fragment of its activator p35), are implicated in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and in some cancers. This has made CDK5 an attractive therapeutic target.
Most existing CDK5 inhibitors are ATP-competitive, which can lead to off-target effects due to the conserved nature of the ATP-binding pocket among kinases. This compound, a quinazolinone analog, represents a promising alternative as it is reported to be an allosteric inhibitor, targeting a site other than the ATP pocket. Such a mechanism could offer higher selectivity and a better safety profile.
This guide focuses on the essential orthogonal validation methods required to confirm the mechanism of action, target engagement, and cellular effects of this compound, comparing its potential performance with established CDK5 inhibitors.
Comparative Analysis of CDK5 Inhibitors
A critical aspect of validating a new inhibitor is to compare its performance against existing alternatives. The following table summarizes the available quantitative data for well-characterized CDK5 inhibitors. Placeholders are included for this compound to be populated as data becomes available.
| Inhibitor | Type | Mechanism of Action | CDK5 IC50 | Other CDK IC50s | Binding Affinity (Kd) |
| This compound | Small Molecule | Allosteric Inhibitor | Data not available | Data not available | Data not available |
| Roscovitine | Small Molecule | ATP-competitive | 0.16 µM - 0.2 µM[1][2] | Cdc2: 0.65 µM, CDK2: 0.7 µM[1][2] | Data not available |
| Dinaciclib | Small Molecule | ATP-competitive | 1 nM[3][4] | CDK1: 3 nM, CDK2: 1 nM, CDK9: 4 nM[3][4] | Data not available |
| TFP5 Peptide | Peptide | Disrupts CDK5/p25 interaction | Not a direct enzymatic inhibitor | Not applicable | Data not available |
Orthogonal Validation: Experimental Protocols
To rigorously validate the mechanism of action of this compound, a multi-pronged approach using orthogonal assays is essential. These assays should independently verify target engagement, enzymatic inhibition, and downstream cellular effects.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze the amount of soluble CDK5 at each temperature by Western blotting using a specific anti-CDK5 antibody.
-
Data Analysis: Generate a melting curve by plotting the percentage of soluble CDK5 against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Enzymatic Activity: In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of an inhibitor to block the catalytic activity of CDK5.
Experimental Protocol:
-
Reaction Setup: In a microplate, combine recombinant active CDK5/p25 enzyme with a specific substrate (e.g., Histone H1 or a synthetic peptide substrate) in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound, a positive control inhibitor (e.g., Roscovitine), and a vehicle control (DMSO). Pre-incubate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based assays like ADP-Glo™). Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Detection:
-
Radiometric Assay: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate by autoradiography.
-
Luminescence-based Assay (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity, by following the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Downstream Signaling: Western Blotting for Phospho-proteins
Inhibiting CDK5 should lead to a decrease in the phosphorylation of its known downstream substrates. Western blotting can be used to quantify these changes in a cellular context.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, a known CDK5 inhibitor, or vehicle for a specific time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for a phosphorylated CDK5 substrate (e.g., phospho-Rb (Ser807/811), phospho-Tau (Ser202/Thr205), or phospho-DARPP-32 (Thr75)). Also, probe a separate blot with an antibody against the total protein to serve as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL reagent.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant decrease in the phosphorylation of CDK5 substrates upon treatment with this compound would confirm its on-target effect in cells.
Visualizing Pathways and Workflows
Signaling Pathway of CDK5 and its Inhibition
Caption: CDK5 signaling pathway and points of inhibition.
Experimental Workflow for Orthogonal Validation
Caption: Workflow for the orthogonal validation of this compound.
Conclusion and Future Directions
The orthogonal validation of a novel kinase inhibitor is a cornerstone of its preclinical development. This guide provides a clear roadmap for the rigorous assessment of this compound's mechanism of action. By employing a combination of target engagement, enzymatic, and cellular assays, researchers can build a strong data package to support its proposed allosteric mechanism.
The immediate next step is to generate the critical quantitative data for this compound, including its binding affinity (Kd) and inhibitory potency (IC50) against CDK5 and a panel of other kinases to establish its selectivity. Furthermore, quantitative analysis of the dose-dependent effects of this compound on the phosphorylation of multiple downstream targets in relevant cellular models will be crucial.
By systematically following the protocols and comparative framework outlined here, the scientific community can thoroughly evaluate the potential of this compound as a selective, next-generation therapeutic for CDK5-driven pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational study of the inhibitory mechanism of kinase CDK5 hyperactivity by peptide p5 and derivation of a pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Targeting CDK5 post-stroke provides long-term neuroprotection and rescues synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of CDK5-IN-4 and flavopiridol
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor research, Cyclin-Dependent Kinase 5 (CDK5) has emerged as a compelling target due to its multifaceted roles in both neuronal function and cancer progression. This guide provides a detailed head-to-head comparison of two notable inhibitors that interact with CDK5: CDK5-IN-4, a recently identified multikinase inhibitor, and Flavopiridol, a well-established pan-CDK inhibitor that has undergone extensive clinical investigation.
This comparison aims to provide an objective overview of their biochemical and cellular activities, target profiles, and, where available, pharmacokinetic and toxicity data. It is important to note that to date, no direct head-to-head experimental studies comparing this compound and Flavopiridol have been published. Therefore, the data presented herein is a compilation from various independent studies and should be interpreted with this consideration.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Flavopiridol, offering a snapshot of their respective potencies and target specificities.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (µM) | Flavopiridol IC₅₀ (nM) |
| CDK5/p25 | 9.8 | Not widely reported |
| CDK1/cyclin B | - | 30 |
| CDK2/cyclin A | 6.24 | 40 |
| CDK4/cyclin D1 | - | 20-40 |
| CDK6/cyclin D3 | - | 60 |
| CDK7/cyclin H | - | 875 |
| CDK9/cyclin T1 | 1.76 | 20 |
| GSK-3α | 0.98 | - |
| GSK-3β | 4.00 | 280 |
Note: IC₅₀ values are sourced from multiple publications and may have been determined using different assay conditions. A hyphen (-) indicates that data was not found.
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Flavopiridol IC₅₀ (nM) |
| HCT116 | Colon Carcinoma | - | 13 |
| A2780 | Ovarian Carcinoma | - | 15 |
| PC3 | Prostate Cancer | - | 10 |
| Mia PaCa-2 | Pancreatic Cancer | - | 36 |
| LNCaP | Prostate Cancer | - | 16 |
| K562 | Chronic Myelogenous Leukemia | - | 130 |
| KMH2 | Anaplastic Thyroid Cancer | - | 130 |
| BHT-101 | Anaplastic Thyroid Cancer | - | 120 |
| CAL62 | Anaplastic Thyroid Cancer | - | 100 |
Note: IC₅₀ values are from various sources and experimental conditions may differ. A hyphen (-) indicates that data was not found.
Table 3: Pharmacokinetic Parameters of Flavopiridol in Humans
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 40 mg/m²/24h (72h infusion) |
| Steady-State Plasma Concentration at MTD | ~417 µM |
| Clearance | ~11.3 L/h/m² |
| Terminal Half-life | ~26 hours |
Pharmacokinetic data for this compound is not currently available in the public domain.
Table 4: Common Toxicities of Flavopiridol (from Clinical Trials)
| Toxicity | Grade |
| Diarrhea | Grade 1-4 |
| Nausea | Grade 1-3 |
| Asthenia (Weakness) | Grade 1-4 |
| Venous Thrombosis | Grade 3-4 |
| Cytokine Release Syndrome | - |
Toxicity data for this compound is not currently available.
Mechanism of Action and Signaling Pathways
This compound is a type-II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase. While its primary target in the discovery study was CDK5, it exhibits greater potency against GSK-3α/β and CDK9. Its activity against CDK5 is in the micromolar range, suggesting lower potency for this specific target compared to its other interactions. The inhibition of GSK-3 and CDK9 has significant implications for various cellular processes, including glycogen metabolism, inflammation, and transcription regulation.
Flavopiridol is a pan-CDK inhibitor that competitively binds to the ATP-binding pocket of multiple CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1][2] This broad-spectrum inhibition leads to cell cycle arrest at both the G1/S and G2/M transitions.[3] Its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of global transcription, which is believed to be a major contributor to its apoptotic effects.[4]
Caption: A simplified diagram of the CDK5 signaling pathway and its role in cancer.
Caption: Overview of Flavopiridol's mechanism of action on the cell cycle and transcription.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
1. In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for determining the IC₅₀ of an inhibitor against a specific kinase.
-
Materials:
-
Purified recombinant kinase (e.g., CDK5/p25)
-
Kinase-specific substrate (e.g., Histone H1 for CDK5)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, Flavopiridol) serially diluted in DMSO
-
SDS-PAGE apparatus and reagents
-
Phosphorimager
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into the substrate using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
2. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, Flavopiridol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
3. Western Blot Analysis
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins following inhibitor treatment.
-
Materials:
-
Cancer cell lines
-
Test compounds (this compound, Flavopiridol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE apparatus and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-CDK9, anti-MCL1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compounds or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Conclusion
This guide provides a comparative overview of this compound and Flavopiridol based on currently available data. Flavopiridol is a potent, broad-spectrum CDK inhibitor with a well-documented mechanism of action and extensive clinical data, though its development has been challenged by toxicity.[3][5] this compound is a more recently described multikinase inhibitor with a different selectivity profile, showing higher potency for GSK-3 and CDK9 than for CDK5.
References
Assessing the Specificity of CDK5-IN-4: A Comparative Analysis Using Kinase Panel Screening
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target liabilities. This guide provides a comparative assessment of the kinase inhibitor CDK5-IN-4 against other known CDK5 inhibitors, Roscovitine and Dinaciclib, with a focus on their specificity as determined by kinase panel screening.
This compound is a potent, type-II multikinase inhibitor that targets Cyclin-Dependent Kinase 5 (CDK5).[1] CDK5 is a crucial serine/threonine kinase predominantly active in the central nervous system, where it plays a vital role in neuronal development, migration, and synaptic plasticity.[2][3][4] Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancers, making it an attractive therapeutic target.[2] This guide presents a summary of the inhibitory activity of this compound and compares its selectivity profile with that of Roscovitine and Dinaciclib, two well-characterized CDK inhibitors.
Kinase Inhibition Profile Comparison
To provide a clear and objective comparison, the following table summarizes the available kinase inhibition data for this compound, Roscovitine, and Dinaciclib. The data for Roscovitine and Dinaciclib are derived from KINOMEscan™ panel screens, which measure the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound. A lower percentage of control indicates stronger binding of the inhibitor to the kinase.
| Kinase Target | This compound (IC50 in µM) | Roscovitine (% of Control @ 10 µM) | Dinaciclib (% of Control @ 1 µM) |
| CDK5 | 9.8 | <1 | <1 |
| GSK-3α | 0.98 | Not Reported | Not Reported |
| GSK-3β | 4.00 | Not Reported | Not Reported |
| CDK9 | 1.76 | <1 | <1 |
| CDK2 | 6.24 | <1 | <1 |
| CDK1 | Not Reported | <1 | <1 |
| CDK3 | Not Reported | 4.5 | 1.1 |
| CDK4 | Not Reported | 88 | 1.1 |
| CDK6 | Not Reported | 96 | 1.1 |
| CDK7 | Not Reported | 1.1 | 1.1 |
| AURKA | Not Reported | 90 | 1.1 |
| AURKB | Not Reported | 79 | 1.1 |
| PLK1 | Not Reported | 94 | 1.1 |
| CHEK1 | Not Reported | 90 | 1.1 |
| CHEK2 | Not Reported | 98 | 1.1 |
Note: The data for this compound is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The data for Roscovitine and Dinaciclib are presented as "% of Control" from KINOMEscan™ assays, indicating the percentage of the kinase that remains bound to its immobilized ligand in the presence of the inhibitor. A lower % of control signifies stronger inhibition. Due to the different assay formats, a direct quantitative comparison of potency between this compound and the other two inhibitors based solely on this table is not possible. However, the data provides a valuable overview of their selectivity profiles.
Based on the available data, this compound demonstrates potent inhibition of GSK-3α/β and CDK9, in addition to its activity against CDK5 and CDK2.[1] Roscovitine and Dinaciclib, on the other hand, exhibit broader activity against the CDK family, with Dinaciclib showing potent inhibition across a wider range of CDKs at a lower concentration compared to Roscovitine.
Experimental Protocols
KINOMEscan™ Panel Screening
The KINOMEscan™ assay platform by Eurofins DiscoverX is a competition-based binding assay used to determine the interaction of a test compound with a large panel of kinases.
Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is interacting with the kinase.
Detailed Protocol:
-
Kinase Preparation: A panel of DNA-tagged kinases is prepared.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the test compound (at a specified concentration, e.g., 10 µM for a single-point screen), and the immobilized ligand are incubated together.
-
Washing: Unbound components are removed by washing.
-
Elution and Quantification: The kinase bound to the solid support is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (vehicle). The results are typically expressed as "percent of control," where a lower percentage indicates a stronger interaction between the test compound and the kinase. For dose-response experiments to determine the dissociation constant (Kd), a range of compound concentrations is tested.
Visualizing the Experimental Workflow
To illustrate the process of assessing kinase inhibitor specificity, the following diagrams outline the key steps.
Caption: Workflow of a KINOMEscan™ panel screen.
Understanding CDK5 Signaling
A simplified representation of a generic CDK5 signaling pathway is provided below to contextualize the importance of selective inhibition.
Caption: Simplified CDK5 signaling pathway.
References
Comparative Efficacy of CDK5-IN-4 in Patient-Derived Glioblastoma Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the pre-clinical efficacy of CDK5-IN-4 compared to other CDK inhibitors in glioblastoma.
This guide provides a comprehensive comparison of the investigational compound this compound with other cyclin-dependent kinase (CDK) inhibitors for the treatment of glioblastoma (GBM), with a focus on data from patient-derived cell lines. Glioblastoma is the most aggressive primary brain tumor in adults, and novel therapeutic strategies are urgently needed. Cyclin-dependent kinase 5 (CDK5) has emerged as a promising therapeutic target in GBM due to its role in promoting tumor cell proliferation, migration, and survival.
Overview of this compound
This compound is a potent, multi-kinase type-II inhibitor that targets the DFG-out inactive state of CDK5. It has an IC50 of 9.8 μM for CDK5 and also exhibits inhibitory activity against other kinases, including GSK-3α (IC50 = 0.98 μM), GSK-3β (IC50 = 4.00 μM), CDK9 (IC50 = 1.76 μM), and CDK2 (IC50 = 6.24 μM).[1] Recent research has highlighted its potential as a therapeutic agent for glioblastoma.[1]
Efficacy of this compound in Glioblastoma Cell Lines
A recent study by Khan et al. (2024) investigated the efficacy of this compound and three of its analogues in various glioblastoma cell lines, including patient-derived cultures. The study reported potent effects on the viability of U87-MG, T98G, and U251-MG cell lines, with IC50 values in the range of 10-40 μM after 72 hours of treatment.[1] While the study mentions testing in patient-derived cultures, specific IC50 values for this compound in these particular models are not detailed in the abstract.[1] Further investigation of the full-text publication is recommended to obtain this specific data.
Comparison with Alternative CDK Inhibitors
Several other CDK inhibitors have been evaluated in glioblastoma, targeting various members of the CDK family. The following table summarizes the available efficacy data for some of these alternatives. It is important to note that direct comparisons are challenging due to variations in the specific patient-derived cell lines and experimental protocols used across different studies.
| Inhibitor | Target CDKs | Cell Lines/Model | Efficacy (IC50/Effect) | Reference |
| This compound | CDK5, GSK-3α/β, CDK9, CDK2 | U87-MG, T98G, U251-MG, Patient-derived cultures | IC50: ~10-40 μM (viability at 72h) | [1] |
| CP681301 | CDK5 | Human glioblastoma cells | Varied response; neural and classic subtypes more responsive than mesenchymal. | [2] |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 | A172 and G28 glioma cell lines | IC50 (72h): 67.55 µM (A172), 2127 µM (G28) in 10% FBS. IC50 decreased in low serum conditions. | [3] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Human glioma cell lines | Inhibits proliferation. | [4][5] |
| Palbociclib | CDK4/6 | Patient-derived glioblastoma cell lines | Effective in vitro and in vivo, particularly in combination with radiotherapy. | [5] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the CDK5 signaling pathway in glioblastoma and a typical workflow for evaluating inhibitor efficacy.
References
- 1. Discovery of Potent Multikinase Type-II Inhibitors Targeting CDK5 in the DFG-out Inactive State with Promising Potential against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In silico discovery and in vitro validation of novel CDK5 and CDK9 inhibitors with glioblastoma therapeutic potential - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 4. Revisiting CDK Inhibitors for Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitors in brain cancer: current state and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of CDK5-IN-4
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of CDK5-IN-4, a potent multikinase inhibitor used in glioblastoma research.[1] While specific disposal instructions for every research compound are not always readily available in public documentation, adhering to general best practices for chemical waste management is imperative.[2]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. [2] EHS guidelines are tailored to your specific location and facilities and are the primary source for compliance and safety.
General Principles of Chemical Waste Disposal
The disposal of laboratory waste, including compounds like this compound, is regulated to protect both laboratory personnel and the environment.[3] Waste materials must be handled in a manner that minimizes risk and adheres to local, state, and federal regulations.[4]
Procedural Workflow for Disposal of this compound
The following diagram outlines the recommended step-by-step process for the proper disposal of this compound.
References
Personal protective equipment for handling CDK5-IN-4
Essential Safety and Handling Guide for CDK5-IN-4
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling the potent multikinase inhibitor, this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from safety data for similar compounds, such as CDK5-IN-1, and general best practices for handling hazardous chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Protective gloves | Nitrile or other chemical-resistant gloves are required. Double gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[3] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[2][3] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3][4]
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical to ensure personal safety and prevent contamination.
-
Preparation and Workspace Setup :
-
All handling of this compound, particularly weighing the solid compound and preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.[3]
-
The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.
-
Ensure a safety shower and eye wash station are readily accessible.[2][5]
-
-
Donning Personal Protective Equipment (PPE) :
-
Before beginning any work, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[3]
-
-
Compound Handling and Solution Preparation :
-
Carefully weigh the powdered compound within the fume hood. Avoid creating dust.
-
When preparing solutions, add the solvent slowly to the compound to prevent splashing.
-
Clearly label all solutions with the compound name, concentration, date of preparation, and your initials.
-
-
Post-Handling Decontamination :
-
After handling is complete, wipe down all surfaces and equipment in the fume hood or biosafety cabinet with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).
-
Dispose of the absorbent paper as hazardous waste.[3]
-
-
Doffing PPE :
-
Remove PPE in the correct order to avoid cross-contamination. Typically, the outer gloves are removed first, followed by the lab coat, and then the inner gloves.[3]
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
All solid waste, including contaminated gloves, absorbent paper, and empty vials, should be placed in a clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.
-
-
Disposal Procedures :
-
Dispose of all waste containing this compound through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
